Icatibant

Catalog No.
S1768161
CAS No.
130308-48-4
M.F
C59H89N19O13S
M. Wt
1304.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Icatibant

CAS Number

130308-48-4

Product Name

Icatibant

IUPAC Name

2-[[1-[2-[2-[[2-[[2-[[1-[1-[2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carbonyl]amino]acetyl]amino]-3-thiophen-2-ylpropanoyl]amino]-3-hydroxypropanoyl]-3,4-dihydro-1H-isoquinoline-3-carbonyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid

Molecular Formula

C59H89N19O13S

Molecular Weight

1304.5 g/mol

InChI

InChI=1S/C59H89N19O13S/c60-37(14-5-19-67-57(61)62)48(82)72-38(15-6-20-68-58(63)64)52(86)75-22-8-18-43(75)54(88)77-30-35(80)26-44(77)50(84)70-28-47(81)71-40(27-36-13-9-23-92-36)49(83)74-41(31-79)53(87)76-29-34-12-2-1-10-32(34)24-46(76)55(89)78-42-17-4-3-11-33(42)25-45(78)51(85)73-39(56(90)91)16-7-21-69-59(65)66/h1-2,9-10,12-13,23,33,35,37-46,79-80H,3-8,11,14-22,24-31,60H2,(H,70,84)(H,71,81)(H,72,82)(H,73,85)(H,74,83)(H,90,91)(H4,61,62,67)(H4,63,64,68)(H4,65,66,69)

InChI Key

QURWXBZNHXJZBE-UHFFFAOYSA-N

SMILES

C1CCC2C(C1)CC(N2C(=O)C3CC4=CC=CC=C4CN3C(=O)C(CO)NC(=O)C(CC5=CC=CS5)NC(=O)CNC(=O)C6CC(CN6C(=O)C7CCCN7C(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N)O)C(=O)NC(CCCN=C(N)N)C(=O)O

solubility

5.70e-02 g/L

Synonyms

D-Arg(Hyp(3)-Thi(5)-D-Tic(7)-Oic(8))BK, HOE 140, HOE-140, HOE140, Hoechst 140, Hoechst-140, icatibant, icatibant acetate, JE 049, JE-049, WIN 65365, WIN-65365

Canonical SMILES

C1CCC2C(C1)CC(N2C(=O)C3CC4=CC=CC=C4CN3C(=O)C(CO)NC(=O)C(CC5=CC=CS5)NC(=O)CNC(=O)C6CC(CN6C(=O)C7CCCN7C(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N)O)C(=O)NC(CCCN=C(N)N)C(=O)O

Isomeric SMILES

C1CC[C@H]2[C@@H](C1)CC(N2C(=O)C3CC4=CC=CC=C4CN3C(=O)[C@H](CO)NC(=O)[C@H](CC5=CC=CS5)NC(=O)CNC(=O)C6C[C@H](CN6C(=O)C7CCCN7C(=O)C(CCCN=C(N)N)NC(=O)[C@@H](CCCN=C(N)N)N)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O

icatibant mechanism of action bradykinin B2 receptor

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Pathophysiology of HAE

Icatibant's mechanism is best understood in the context of HAE pathophysiology. HAE is a rare genetic disorder caused by a deficiency or dysfunction of the C1 esterase inhibitor (C1INH). This inhibitor plays a key regulatory role in the contact system (kallikrein-kinin system) [1] [2].

  • Role of C1 Inhibitor: Normally, C1INH regulates the uncontrolled activation of the kallikrein-kinin pathway. In HAE patients, deficient C1INH activity leads to overactivation of this pathway, resulting in excessive production of bradykinin [1] [2].
  • Role of Bradykinin: Bradykinin is a potent inflammatory mediator. When it binds to the B2 receptors on the surface of endothelial cells, it causes sustained smooth muscle contraction, vasodilation, and a rapid increase in vascular permeability. This leads to the movement of fluid from blood vessels into the interstitial tissue, causing the characteristic episodic swelling, redness, and pain of HAE attacks. In the larynx, this can cause life-threatening airway obstruction [2] [3] [4].
  • This compound's Action: this compound acts as a "molecular decoy." Its structure is similar enough to bradykinin to allow it to bind with high affinity to the B2 receptor. By occupying the receptor, it competitively inhibits the binding of native bradykinin, thereby preventing the receptor activation that leads to symptom development [5] [3] [4].

The following diagram illustrates this key disease pathway and the site of this compound's intervention:

G C1INH_Deficiency C1 Inhibitor (C1INH) Deficiency Kallikrein Uncontrolled Kallikrein Activation C1INH_Deficiency->Kallikrein Bradykinin Excessive Bradykinin Production Kallikrein->Bradykinin B2_Receptor B2 Receptor Activation Bradykinin->B2_Receptor Binds to Symptoms Symptoms: Vasodilation Increased Vascular Permeability Swelling (Angioedema) B2_Receptor->Symptoms This compound This compound Administration This compound->B2_Receptor Blocks

This compound blocks the B2 receptor to prevent bradykinin-mediated symptoms in HAE.

Clinical Evidence and Experimental Data

The efficacy of this compound was established in two pivotal Phase 3 clinical trials known as FAST-1 and FAST-2 [1].

Trial Comparison Primary End Point (Median Time to Symptom Relief) Statistical Significance Key Secondary Findings
FAST-1 This compound vs. Placebo 2.5 hours vs. 4.6 hours P=0.14 (Not Significant) Significantly shorter time to first symptom improvement; Fewer patients needed rescue medication (3 vs. 13) [1].
FAST-2 This compound vs. Tranexamic Acid 2.0 hours vs. 12.0 hours P<0.001 (Significant) Significantly shorter time to first symptom improvement [1].

The non-significant result in FAST-1 was attributed to the frequent use of rescue medication in the placebo group, which may have obscured the drug's true benefit. No this compound-related serious adverse events were reported in either trial [1]. The most common adverse effect is mild, transient reactions at the injection site [2].

Structural and Molecular Insights

Advanced structural biology has provided deep insights into how this compound interacts with the B2 receptor. The B2 receptor is a classic G protein-coupled receptor (GPCR) [4].

  • Molecular Binding: Cryo-EM structures of the human B2 receptor in complex with its native G proteins show that this compound acts as a competitive antagonist. It binds to the orthosteric binding site of the receptor, the same site used by native bradykinin, thereby physically preventing its activation [4].
  • Key Structural Feature: The incorporation of D-Tic (D-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid) and Oic (L-octahydroindole-2-carboxylic acid) at positions 7 and 8 introduces rigid, lipophilic structures. These are critical for high receptor affinity, antagonist activity, and resistance to enzymatic degradation by ACE and other peptidases, contributing to a longer duration of action [6] [5].

Research and Development Context

This compound's development validated the B2 receptor as a therapeutic target, spurring further research. A notable area is the development of oral B2 receptor antagonists, such as PHA121, which aim to provide the same mechanism of action with greater convenience than the subcutaneous injection required for this compound [7].

Furthermore, the role of bradykinin in other conditions has led to the exploration of this compound in other areas. For instance, its potential use in suppressing pulmonary edema in COVID-19 was investigated based on the hypothesis that the virus disrupts the renin-angiotensin system, leading to a bradykinin storm [5].

Important Safety and Pharmacological Considerations

  • Contraindications: Co-treatment with ACE inhibitors is a contraindication. ACE inhibitors work by increasing bradykinin levels, and this compound could interfere with their antihypertensive effect [2].
  • Cardiac Effects: Since bradykinin has potential cardioprotective properties, patients with pre-existing heart disease should be carefully monitored during treatment [2].
  • Therapeutic Window: While B2 receptor blockade is beneficial in HAE, it's important to note that B2 receptor agonists are also being investigated for other conditions, such as hypertension, by promoting vasodilation. This highlights the delicate balance and context-dependent nature of this signaling pathway [8].

References

pharmacokinetics and pharmacodynamics of icatibant

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacodynamics and Mechanism of Action

Icatibant exerts its therapeutic effect by competitively and selectively blocking the bradykinin B2 receptor [1] [2].

  • Target Pathway: In Hereditary Angioedema (HAE), a deficiency of C1 esterase inhibitor leads to excessive bradykinin production [1]. This peptide binds to the B2 receptor on vascular endothelial cells, causing vasodilation, increased vascular permeability, and the characteristic localized swelling of HAE [2].
  • Mechanism: this compound acts as a synthetic decapeptide antagonist of the bradykinin B2 receptor. By occupying the receptor, it prevents bradykinin from binding, thereby inhibiting the downstream signaling cascade that leads to angioedema attacks [2].

The following diagram illustrates this core mechanism and the drug's effect.

G cluster_normal Bradykinin Pathway in HAE cluster_drug This compound Mechanism C1_Inhibitor_Deficiency C1_Inhibitor_Deficiency Excess_Bradykinin Excess_Bradykinin C1_Inhibitor_Deficiency->Excess_Bradykinin B2_Receptor B2_Receptor Excess_Bradykinin->B2_Receptor Binds to Blockade Blockade Excess_Bradykinin->Blockade Blocked Swelling Swelling B2_Receptor->Swelling Activates This compound This compound This compound->Blockade Antagonizes Symptom_Relief Symptom_Relief Blockade->Symptom_Relief Leads to

This compound mechanism of action for HAE treatment.

Pharmacokinetic Profile

This compound demonstrates predictable pharmacokinetics following subcutaneous administration, characterized by rapid absorption and a short half-life [3] [1].

Key Pharmacokinetic Parameters

The table below summarizes primary PK parameters from clinical studies in healthy adults and pediatric HAE patients.

Parameter Value in Healthy Adults (30 mg SC) Value in Healthy Adults (90 mg SC) Value in Pediatric HAE Patients (0.4 mg/kg, capped at 30 mg) Notes & Context
Tmax (Time to Cmax) <1 hour [3] <1 hour [3] Rapid, complete absorption within 1 hour [1] Rapid absorption post-SC injection.
Cmax (Max Concentration) 979 ± 262 ng/mL [3] 2,719 ± 666 ng/mL [3] Model-derived, exposure comparable to adults with weight-based dosing [1] Exhibits dose-proportionality [3].
AUC (Total Exposure) 2,191 ± 565 h·ng/mL [3] 6,736 ± 1,230 h·ng/mL [3] Model-derived [1] AUC also shows dose-proportionality [3].
Elimination Half-life (t₁/₂) 1.48 ± 0.35 hours [3] 2.00 ± 0.57 hours [3] Not specifically reported; population PK model used [1] Short half-life; no appreciable accumulation with repeated doses 6 hours apart [3].
Primary Metabolic Pathway Enzymatic hydrolysis [2] Enzymatic hydrolysis [2] Enzymatic hydrolysis [2] In vitro data suggests low potential for CYP450-mediated drug interactions [2].
Excretion Inactive metabolites excreted via urine and feces [2] Inactive metabolites excreted via urine and feces [2] Inactive metabolites excreted via urine and feces [2] Only ~10% of administered dose recovered in urine as metabolites [2].

Key observations from PK studies include:

  • Dose Proportionality: PK parameters for single 30 mg and 90 mg subcutaneous doses demonstrated dose proportionality [3].
  • No Accumulation: Administration of three 30 mg doses at 6-hour intervals showed no appreciable accumulation of this compound [3].
  • Weight-Based Dosing in Pediatrics: A population PK analysis confirmed that a weight band-based dosing regimen in pediatric patients (2-17 years) provides exposure similar to the 0.4 mg/kg dose and is therefore appropriate [1].

Clinical Dosing and Administration

This compound is indicated for acute attacks of HAE in adults, adolescents, and children aged 2 years and older [2].

Recommended Dosage Regimen
Patient Population Dosage Maximum Injections Administration Notes
Adults 30 mg (3 mL) via single SC injection [2]. A second injection may be given after 6 hours if needed; a third after another 6 hours. No more than 3 in 24 hours [2]. Preferably administered in the abdominal area; can be self-administered after training [2].
Pediatrics (2-17 years) Based on body weight (see detailed table below) [2]. In clinical trials, not more than 1 injection per HAE attack was administered [2]. To be administered by a caregiver after training in SC injection technique [2].
Pediatric Weight-Based Dosing
Body Weight Dose Injection Volume
12 kg to 25 kg 10 mg 1.0 mL
26 kg to 40 kg 15 mg 1.5 mL
41 kg to 50 kg 20 mg 2.0 mL
51 kg to 65 kg 25 mg 2.5 mL
>65 kg 30 mg 3.0 mL

Source: Adapted from the this compound SMPC [2]

Experimental Protocols and Key Studies

The pharmacokinetic and pharmacodynamic profile of this compound is supported by robust clinical trials.

  • Phase I PK Studies (Healthy Volunteers): A key study characterized single- and multiple-dose plasma pharmacokinetics. Volunteers received a single 30 mg or 90 mg dose, or three 30 mg doses at 6-hour intervals. Blood samples for PK analysis were collected pre-dose and at multiple time points post-dose (e.g., 0.25, 0.5, 0.75, 1, 2, 4, 6 hours) to define the concentration-time profile [3].
  • Pediatric Phase 3 Study (HGT-FIR-086): This was a multicenter, open-label, non-randomized study in children and adolescents (2 to <18 years) with HAE. The study evaluated the PK, safety, and efficacy of a single subcutaneous this compound injection (0.4 mg/kg, max 30 mg) during an acute attack or in its absence. PK sampling was performed at pre-dose; 0.25, 0.5, 0.75, 1, 2, 4, and 6 hours post-dose. The study also assessed time to onset of symptom relief (TOSR) using pain scales [4] [5].
  • Population PK and Exposure-Response Analysis: This analysis pooled data from 141 adults and 31 pediatric patients. A two-compartment model with linear elimination described the data. The analysis identified body weight as the primary source of variability and supported weight-band dosing in children. The exposure-response analysis for TOSR showed a flat relationship, indicating the response plateaued at the exposure levels achieved with the recommended pediatric dose [1].

Safety and Tolerability

The safety profile of this compound is primarily characterized by injection site reactions.

  • Very Common Adverse Reactions: Injection site reactions (e.g., redness, swelling, pain, itching, burning sensation, warmth) occur in the majority of subjects. These are typically mild to moderate, transient, and resolve without intervention [2].
  • Other Adverse Reactions: Common (≥1/100 to <1/10) adverse reactions include dizziness, headache, nausea, rash, erythema, pruritus, pyrexia, and increased transaminases [2].
  • Special Populations: No dose adjustment is needed for patients with hepatic or renal impairment. Elderly patients ( >65 years) have been shown to have increased systemic exposure, but the clinical relevance is unknown [2].

Conclusion

This compound represents a clinically proven therapeutic option for acute HAE attacks. Its well-characterized PK/PD profile—featuring rapid absorption, short half-life, targeted B2 receptor antagonism, and a favorable safety profile—supports its use across a broad age range. The establishment of weight-based dosing in pediatric patients through population PK modeling is a key advancement in the management of HAE in children.

References

Mechanism of Action: Bradykinin B2 Receptor Antagonism

Author: Smolecule Technical Support Team. Date: February 2026

Icatibant is a selective competitive antagonist of the bradykinin B2 receptor [1]. It directly blocks the receptor to inhibit the pro-inflammatory effects of bradykinin, which is the key mediator of increased vascular permeability and edema formation in HAE types I and II [1] [2]. The diagram below illustrates its targeted action within the kallikrein-kinin pathway.

G FXII FXII FXIIa FXIIa FXII->FXIIa Activation Prekallikrein Prekallikrein FXIIa->Prekallikrein Kallikrein Kallikrein Prekallikrein->Kallikrein HMWK HMWK Kallikrein->HMWK Bradykinin Bradykinin HMWK->Bradykinin B2_Receptor B2 Receptor Bradykinin->B2_Receptor Edema Edema B2_Receptor->Edema  Causes C1_INH C1-INH (Deficient/Dysfunctional in HAE) C1_INH->FXIIa C1_INH->Kallikrein This compound This compound This compound->B2_Receptor  this compound  Antagonizes

This compound mechanism of action. HAE: Hereditary Angioedema; FXII: Factor XII; FXIIa: Activated Factor XII; HMWK: High-Molecular-Weight Kininogen; B2 Receptor: Bradykinin B2 Receptor; C1-INH: C1 Esterase Inhibitor.

Summary of Clinical Evidence

Clinical data from controlled trials and real-world studies consistently support the efficacy and safety of this compound for treating acute HAE attacks.

Study / Trial (Core Citation) Study Design & Participants Key Efficacy Findings (Median Time) Safety Profile

| FAST-3 Phase 3 Trial (Multiple attacks analysis) [3] | Design: Randomized, double-blind, placebo-controlled phases and open-label extension. Population: Adults with HAE type I/II (n=88 for 1-5 attacks). | Onset of Symptom Relief: 1.9-2.1 hours (any location). Almost Complete Relief: 3.5-19.7 hours (any location). Laryngeal Attacks (n=25): 1.0-2.0 hours to symptom relief. | Most frequent AEs: HAE attack worsening/recurrence, headache, nasopharyngitis. Two SAEs (arrhythmia, chest pain) considered treatment-related. | | This compound Self-Administration Study [1] | Design: Open-label, prospective. Population: Adults with HAE type I/III self-administering this compound for 55 acute attacks. | First Symptom Improvement: 5 min - 2 hours (HAE-I), 8 min - 12 h (HAE-III). Complete Resolution: 15 min - 48 hours (HAE-I), 15 min - 96 h (HAE-III). | Primary AE: Mild, transient injection site reactions (87% of attacks), resolving spontaneously within 0.5-3 hours. | | This compound Outcome Survey (IOS) [4] | Design: International, observational registry (real-world). Population: 42 patients with HAE type I/II experiencing 67 laryngeal attacks. | Time to Treatment: 2.0 hours. Time to Resolution: 6.0 hours. Attack Duration: 8.5 hours. A single injection was sufficient for 87.9% of attacks. | Well-tolerated. Two AEs (acne, hair loss) in two patients considered possibly related. |

Detailed Experimental Protocols

For researchers, the methodology from key trials provides a benchmark for study design.

  • FAST-3 Trial Protocol (Cited in [3]):

    • Design: A randomized, double-blind, placebo-controlled Phase 3 study, followed by an open-label extension (OLE).
    • Patients: Adults with a confirmed diagnosis of HAE type I or II.
    • Intervention: In the controlled phase, patients received a single subcutaneous injection of either This compound 30 mg or a matching placebo within 6 hours of a mild (laryngeal) or moderate (cutaneous/abdominal) attack onset. Patients with severe laryngeal symptoms received open-label this compound.
    • Open-Label Extension: Patients could treat subsequent attacks with this compound (up to 3 injections per attack).
    • Primary Outcome Measures: Patient-reported times to onset of symptom relief, based on a visual analog scale (VAS).
  • Self-Administration Study Protocol (Cited in [1]):

    • Design: An open-label, non-comparative, prospective study.
    • Training: Eligible patients (adults with HAE previously treated with HCP-administered this compound) received formal training. A healthcare professional demonstrated the subcutaneous injection technique into the abdomen, after which patients self-injected a saline solution under supervision.
    • Procedure: Patients were provided with this compound syringes. For an attack, they self-administered this compound and reported the event via a 24-hour telephone line. Patients recorded outcomes in a 21-point questionnaire, including time of onset, injection, symptom improvement, and resolution.

Key Considerations for Researchers

  • Efficacy Across HAE Types: While licensed for HAE types I and II, evidence suggests this compound is also effective for HAE type III (HAE-nC1INH), a subtype with normal C1-INH [1]. This indicates its utility is tied to the shared final pathway of bradykinin-mediated edema.
  • Self-Administration as a Paradigm: The ability for patients to self-administer this compound enables rapid treatment, which is crucial for minimizing attack duration and severity, especially for life-threatening laryngeal edema [1] [4]. This aligns with international consensus recommendations for home therapy [1].
  • Position in the Evolving Treatment Landscape: this compound remains a cornerstone for on-demand treatment. Newer agents like garadacimab (anti-FXIIa), donidalorsen (prekallikrein mRNA inhibitor), and sebetralstat (oral plasma kallikrein inhibitor) offer novel mechanisms and administration routes [5], expanding options for personalized HAE management.

References

what is icatibant used for in clinical practice

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action: The Bradykinin Pathway

Icatibant exerts its therapeutic effect by specifically blocking the bradykinin B2 receptor. This intervention is targeted at the root cause of swelling in HAE and ACEi-induced angioedema. The following diagram illustrates the key pathway and this compound's site of action.

G C1INH_Deficiency C1-INH Deficiency (HAE) Kallikrein_Activation Uncontrolled Plasma Kallikrein Activation C1INH_Deficiency->Kallikrein_Activation ACE_Inhibition ACE Inhibitor Use ACE_Inhibition->Kallikrein_Activation Bradykinin_Release Excessive Bradykinin Release Kallikrein_Activation->Bradykinin_Release B2_Receptor Bradykinin B2 Receptor on Blood Vessels Bradykinin_Release->B2_Receptor Symptoms Symptoms: Localized Swelling & Pain B2_Receptor->Symptoms This compound This compound (B2 Receptor Antagonist) This compound->B2_Receptor  Blocks

This compound blocks the bradykinin B2 receptor to inhibit swelling.

Clinical Evidence and Efficacy Data

Clinical trials demonstrate that this compound provides rapid symptom relief. Key quantitative outcomes from studies are summarized in the table below.

Study Parameter This compound Group Comparison Group (Conventional Therapy)
Trial Type Case Series (n=8), ACEi-induced angioedema [1] Retrospective Assessment (n=47), ACEi-induced angioedema [1]
Time to First Symptom Improvement 50.6 min (mean, SD ±21 min) [1] Not Specified
Time to Complete Symptom Relief 4.4 hours (mean, SD ±0.8 hours) [1] 33 hours (mean, SD ±19.4 hours) [1]
Need for Invasive Procedures (Intubation/Tracheotomy) 0/8 patients [1] 5/47 patients [1]

In controlled trials for HAE, the most common adverse reaction was injection site reactions, occurring in 97% of patients [2]. These reactions (e.g., pain, redness, swelling) were generally transient and mild to moderate in intensity. Other adverse reactions occurring in >1% of patients included pyrexia, transaminase increase, dizziness, and rash [2].

Dosing and Administration Protocol

This compound is administered as a 30 mg subcutaneous injection in the abdominal area [2]. The key steps for its clinical or self-use are:

  • Dosing: A single 30 mg dose is standard. If the response is inadequate or symptoms recur, a second or third 30 mg dose may be administered at intervals of at least 6 hours [2].
  • Maximum Dose: Do not administer more than 3 injections within a 24-hour period [2].
  • Administration: The drug solution is clear and colorless; inspect visually before use. Use the provided 25-gauge needle and administer subcutaneously over at least 30 seconds [2].
  • Self-Administration: Patients can self-administer upon recognition of an HAE attack after receiving proper training from a healthcare professional [2] [3].

Future Research and Therapeutic Landscape

While this compound is established for HAE, research continues to explore its potential in other bradykinin-mediated conditions. The most promising area is ACEi-induced angioedema, where early-phase studies show significantly faster symptom relief compared to conventional therapy [1]. However, larger controlled trials are needed to confirm these findings and establish definitive treatment guidelines.

The therapeutic landscape for HAE is expanding with recent FDA approvals of garadacimab (anti-FXIIa MAb) and donidalorsen (prekallikrein-targeting RNA therapy) for prophylaxis, and sebetralstat (oral plasma kallikrein inhibitor) for acute attacks [4]. These new mechanisms of action offer greater personalization and convenience.

References

icatibant discovery and development timeline

Author: Smolecule Technical Support Team. Date: February 2026

Icatibant Profile and Development History

The table below summarizes the core characteristics and key milestones of this compound.

Aspect Details
INN & Market Name This compound; Firazyr [1].
Therapeutic Category Competitive and selective bradykinin B2 receptor antagonist; treatment for acute attacks of Hereditary Angioedema (HAE) [1].
Molecular Structure Synthetic decapeptide; structural similarity to native 9-mer bradykinin; incorporates five unnatural amino acids (including D-Arg1 and D-Tic8) for enhanced stability and resistance to degradation by ACE2 [1].
Key Mechanism Antagonizes the B2 receptor, blocking the effects of bradykinin—a potent mediator of vascular permeability, vasodilation, and edema in HAE [1] [2].

| Major Milestones | Discovery (1990s): First disclosed in patent US 5,648,333 [3]. Initial Approval: 2011 (FDA, US) [1]. Recent Research (2025): Identification of its role as a balanced ligand for the MRGPRX2 receptor in primary human skin mast cells, explaining injection-site reactions [4]. |

Synthesis and Manufacturing Evolution

This compound's synthesis has evolved to meet commercial needs, focusing on purity and scalability.

Stage/Feature Description Key Reagents & Conditions

| Solid-Phase Peptide Synthesis (SPPS) | Primary method for production; sequential coupling of Fmoc-protected amino acids on a resin [3]. | Resin: 2-Chlorotrityl chloride (CTC) [3]. Coupling Agents: COMU, HBTU/HOBt [3]. Additives: Catalytic CuCl₂ or MgCl₂ to reduce racemization [3]. | | Process Optimization | Focus on controlling isomeric impurities and easing purification [3]. | Specialized Wash: 0.01-0.5 M HOBt/DMF to remove piperidine and prevent insertion impurities [3]. Temperature: Some protocols perform coupling/deprotection at ~38°C for efficiency [3]. | | Liquid-Phase Synthesis | Alternative approach for specific fragments on a 100-gram scale [1]. | Soluble TAG as a support; final purification via RP-HPLC to achieve >99% purity [1]. |

Mechanism of Action: Beyond B2 Receptor Antagonism

This compound's primary mechanism is blocking the bradykinin B2 receptor. Recent research reveals a complex, dual-receptor interaction. The diagram below illustrates this signaling pathway.

This compound's primary therapeutic action is competitive antagonism of the bradykinin B2 receptor (B2R), blocking bradykinin-induced edema [1]. Surprisingly, a 2025 study revealed this compound also acts as a balanced ligand for the MRGPRX2 receptor on primary human skin mast cells, triggering both G-protein and β-arrestin pathways [4]. This causes mast cell degranulation, explaining the common injection-site reactions and differentiating its behavior from biased ligands [4].

Current Research and Development Frontiers

Ongoing research explores new clinical applications and refinements in understanding HAE.

  • Expanding Therapeutic Indications: Research is actively investigating this compound's potential in other bradykinin-mediated conditions. It has been explored as a potential treatment for COVID-19-related pulmonary edema, based on the hypothesis that the virus disrupts the kallikrein-kinin system, leading to bradykinin storm [1].
  • Precision Medicine in HAE: Studies focus on characterizing different HAE types, particularly HAE with normal C1 inhibitor (HAE-nC1-INH). Research shows variable patient responses to different therapies (e.g., lanadelumab), highlighting the need for genetic profiling to guide treatment, including this compound use [2].
  • Market and Formulation Development: The this compound API market is growing, driven by increased HAE diagnosis. Key trends include development of next-generation delivery devices (pre-filled syringes, auto-injectors) and integration with digital health tools for remote monitoring [5] [6].

Experimental Insights: Key Assay Protocols

For researchers replicating or building upon foundational work, here are methodologies from key studies.

Experimental Objective Detailed Protocol Summary

| MRGPRX2 Signaling in Mast Cells [4] | Cell Source: Primary human skin mast cells isolated from foreskins (pooled donors, >98% purity). Stimulation: Cells treated with saturating conc. of this compound (200 µg/mL) or Substance P (60 µM). Degranulation Assay: Measured release of β-hexosaminidase into supernatant after 60 min in PAG-CM buffer. Receptor Internalization: Quantified via flow cytometry. Downstream Signaling: Analyzed by immunoblotting for ERK, PI3K/AKT, and p38 pathways. | | Proangiogenic Cell (PAC) Invasion [7] | Cell Source: Human mononuclear cells (MNCs) and culture-selected PACs from peripheral blood. KLK1 Modulation: Gene Silencing with specific siKLK1 RNA (50-100 nmol/L); Overexpression via adenoviral vector (Ad.KLK1). Invasion Assay: Standard Matrigel invasion chamber assay. MMP2 Activity: Measured using gel zymography on conditioned medium. |

Market and Industry Landscape

The this compound acetate API market is experiencing robust growth, with a conservative estimate of $150 million in 2025 and a projected CAGR of ~8% through 2033 [5]. Key players include Dr. Reddy's Laboratories, Bachem AG, Teva API, and Sun Pharmaceutical Industries [5]. The market is segmented by application (dominated by injections), purity (≥98%), and region (strongest in North America and Europe, with Asia-Pacific emerging) [5].

Future Outlook

The future of this compound development will likely focus on several key areas:

  • Novel Formulations: Research into alternative delivery methods to improve patient compliance.
  • Drug-Device Combinations: Continued innovation in user-friendly, integrated delivery systems [6].
  • Exploration of New Indications: Further clinical trials for diseases involving the KKS or MRGPRX2 pathways.
  • Biosimilars: With patent expiries, development of biosimilar versions may increase market competition and access [5].

This overview synthesizes the journey of this compound from discovery to its current status as a critical therapy, highlighting ongoing research that continues to refine its application and mechanistic understanding. I hope this information provides a solid foundation for your professional work.

References

Pathophysiology of Bradykinin-Mediated Angioedema

Author: Smolecule Technical Support Team. Date: February 2026

Bradykinin (BK) is a potent short-lived effector peptide that promotes vasodilation, increased vascular permeability, inflammation, and edema through activation of the constitutively expressed bradykinin B2 receptor (B2R) on endothelial cells [1] [2]. The production of bradykinin occurs through several interconnected plasma protease cascades.

G Bradykinin Generation Pathways cluster_1 Kallikrein-Kinin System (KKS) cluster_2 Fibrinolytic Pathway cluster_3 Inflammatory Response Factor XII (FXII) Factor XII (FXII) FXIIa (Activated) FXIIa (Activated) Factor XII (FXII)->FXIIa (Activated) Autoactivation Plasma Kallikrein (pKal) Plasma Kallikrein (pKal) FXIIa (Activated)->Plasma Kallikrein (pKal) Converts Plasma Kallikrein (pKal)->FXIIa (Activated) Amplifies Bradykinin (BK) Bradykinin (BK) Plasma Kallikrein (pKal)->Bradykinin (BK) Cleaves HK B2 Receptor B2 Receptor Bradykinin (BK)->B2 Receptor Activates Vascular Permeability & Edema Vascular Permeability & Edema B2 Receptor->Vascular Permeability & Edema Signals Plasmin Plasmin Plasmin->Bradykinin (BK) Cleaves HK Mast Cell/Neutrophil Proteases Mast Cell/Neutrophil Proteases Mast Cell/Neutrophil Proteases->Bradykinin (BK) Cleaves HK High MW Kininogen (HK) High MW Kininogen (HK) High MW Kininogen (HK)->Bradykinin (BK) Precursor

Figure 1: Multiple pathways converge on bradykinin generation. The Kallikrein-Kinin System (KKS) is the primary pathway, amplified by a positive feedback loop. The fibrinolytic and inflammatory pathways provide alternative BK generation routes.

In healthy states, these pathways are tightly controlled. The key regulator is the C1 esterase inhibitor (C1-INH), which inhibits multiple steps in the cascade, including FXIIa and plasma kallikrein [2] [3]. Bradykinin-mediated angioedema (AE-BK) occurs when this system is dysregulated, leading to uncontrolled BK accumulation.

Disease Mechanisms and Classification

AE-BK is not a single disease but a group of disorders unified by a final common pathway. The main types are summarized below.

Type of AE-BK Underlying Cause/Defect Key Pathophysiological Mechanism

| Hereditary Angioedema (HAE) Types I & II [2] [4] | Mutation in SERPING1 gene (encodes C1-INH) [4] | Type I: Low C1-INH levels. Type II: Normal levels but dysfunctional C1-INH protein. Leads to uncontrolled kallikrein activity and BK overproduction [2]. | | Acquired Angioedema (AAE) [5] [3] | Acquired C1-INH deficiency (e.g., due to lymphoproliferative diseases) [5] | C1-INH is consumed/cleared at a high rate, resulting in functional deficiency and subsequent BK overproduction [3]. | | Drug-Induced AE [5] [6] | Angiotensin-converting enzyme inhibitors (ACEIs), Angiotensin II receptor blockers (ARBs), DPP-IV inhibitors, Neprilysin inhibitors, tPA [5] [7] | ACEIs: Block ACE, a primary enzyme that inactivates BK, leading to its accumulation [5]. Other drugs affect alternative BK-metabolizing enzymes. |

A critical differentiator in the clinic is that AE-BK does not respond to antihistamines, corticosteroids, or epinephrine, which are standard treatments for histamine-mediated angioedema [3] [8]. Attacks are characterized by slow-onset, non-itchy swelling that can last for several days and often involve the gastrointestinal tract, causing severe abdominal pain [2] [3].

Approved and Emerging Therapeutics

Therapeutic strategies for AE-BK focus on targeting different nodes of the dysregulated pathway. The table below categorizes approved and emerging agents based on their mechanism of action.

Therapeutic Target Drug Name (Examples) Mechanism of Action Stage of Development / Use
Bradykinin B2 Receptor Icatibant (Firazyr) [3] [4] Competitive antagonist of the B2 receptor, directly blocking BK signaling [3]. Approved for on-demand treatment of HAE attacks [4].
Deucrictibant [9] [10] Novel oral B2 receptor antagonist. Phase 3 for on-demand and prophylactic treatment of HAE (data expected 2026); development for AAE planned in 2025 [9].
Plasma Kallikrein Ecallantide (Kalbitor) [3] [4] Inhibits plasma kallikrein, preventing the cleavage of HMWK and generation of BK [3]. Approved for on-demand treatment of HAE attacks [4].
Berotralstat (Orladeyo), Lanadelumab (Takhzyro) [4] Plasma kallikrein inhibitors. Approved for prophylactic treatment of HAE attacks [4].
Sebetralstat (Ekterly) [4] Oral plasma kallikrein inhibitor. Approved in 2025 for on-demand treatment of acute HAE attacks [4].
C1 Esterase Inhibitor Plasma-derived C1-INH (Berinert, Cinryze, Haegarda), Recombinant C1-INH (Ruconest) [3] [4] Replaces deficient or dysfunctional C1-INH, restoring regulation of the contact system and reducing BK production [3]. Approved for on-demand treatment and/or prophylaxis of HAE attacks [4].
Activated Factor XII (FXIIa) Garadacimab (Andembry) [4] Monoclonal antibody that inhibits activated Factor XII, the initiator of the contact activation pathway [4]. Approved in 2025 for prophylactic treatment of HAE [4].
Prekallikrein (PKK) Donidalorsen (Dawnzera) [4] Antisense oligonucleotide that reduces the production of prekallikrein. Approved in 2025 for prophylactic treatment of HAE [4].

Recent Clinical Trial Data for Novel Agents

Recent pivotal trials underscore the efficacy of the newest targeted agents, demonstrating significant reductions in attack frequency for prophylaxis and rapid onset of action for on-demand treatment.

Trial Name (Drug) Design & Intervention Key Efficacy Results
VANGUARD (Garadacimab) [4] Phase 3, RCT, PBO-controlled (N=65). Garadacimab (200 mg monthly sub-Q) vs. PBO for 6 months. -87% mean difference in monthly HAE attack rate vs. PBO (0.27 vs. 2.01; P<0.0001) [4].
OASIS-HAE (Donidalorsen) [4] Phase 3, RCT, PBO-controlled (N=90). Donidalorsen (80 mg sub-Q every 4 or 8 weeks) vs. PBO for 24 weeks. -81% (4-week) and -55% (8-week) in mean attack rate vs. PBO (P<0.001, P=0.004) [4].
KONFIDENT (Sebetralstat) [4] Phase 3, RCT, PBO-controlled, crossover (N=136). Sebetralstat (300 mg, 600 mg PO) vs. PBO for on-demand treatment. Median time to symptom relief: 1.61 h (300 mg), 1.79 h (600 mg) vs. 6.72 h (PBO) (P<0.001) [4].
CHAPTER-3 (Deucrictibant) [9] Phase 3, RCT, PBO-controlled (N=81 planned). Deucrictibant (40 mg/day extended-release) vs. PBO for 24 weeks. Primary endpoint: Time-normalized number of HAE attacks. Topline data anticipated 2H 2026 [9].
RAPIDe-3 (Deucrictibant) [9] [10] Phase 3 (N=120 planned). Deucrictibant (20 mg immediate-release) for on-demand treatment of HAE attacks. Primary endpoint: Time to onset of symptom relief. Topline data anticipated Q1 2026 [9] [10].

Key Experimental Models and Protocols

Research into bradykinin-mediated angioedema relies on specific biochemical and clinical models to evaluate pathway function and therapeutic efficacy.

  • Assessment of Contact System Activation: Evaluating plasma levels of key components like C1-INH, C4, and functional C1-INH is a standard diagnostic protocol for HAE types I/II. A key methodological challenge is that the contact system is easily activated ex vivo during blood collection and handling, and BK itself has an extremely short half-life, making direct measurement difficult [5] [2]. Research assays often focus on measuring stable biomarkers of contact system activation instead.
  • Clinical Trial Endpoints for Prophylaxis: The standard methodology for long-term prophylaxis trials (e.g., CHAPTER-3, VANGUARD) is a randomized, double-blind, placebo-controlled design. The primary efficacy endpoint is typically the time-normalized number of investigator-confirmed HAE attacks over the treatment period (e.g., 24 weeks) [9] [4]. Secondary objectives include safety, tolerability, and quality-of-life measures.
  • Clinical Trial Endpoints for On-Demand Treatment: For acute attack studies (e.g., RAPIDe-3, KONFIDENT), the primary endpoint is often the time to onset of symptom relief, measured using patient-reported outcome tools like the Patient Global Impression of Change (PGI-C). Time to "substantial" or "complete" symptom relief are common secondary endpoints [9] [4].

References

icatibant structure and peptide analogs

Author: Smolecule Technical Support Team. Date: February 2026

Icatibant: Core Structure & Properties

This compound is a synthetic decapeptide (a peptide with 10 amino acids) designed as a potent and selective antagonist of the bradykinin B2 receptor. [1] [2]. Its key structural features and properties are summarized below.

Table 1: Structural and Pharmacological Profile of this compound

Property Description
Drug Class Bradykinin B2 receptor antagonist; Peptidomimetic. [1] [3]
Amino Acid Sequence Not fully detailed in search results, but known to contain 5 nonproteinogenic amino acids. [1]
Molecular Formula C59H89N19O13S [1]
Molecular Weight 1304.54 Da [1]
Primary Modification Incorporation of non-natural amino acids to confer stability against degradation. [1]
Key Structural Feature Synthetic peptide mimicking bradykinin's structure for high receptor affinity, but with modifications that make it resistant to degradation. [1] [2]
Mechanism of Action Competitive antagonist of the bradykinin B2 receptor. [1] [2]
Primary Indication Treatment of acute attacks of hereditary angioedema (HAE) in adults. [4] [1]
Dosage & Administration 30 mg injected subcutaneously; may be repeated at 6-hour intervals (max. 3 doses in 24 hours). [4] [2]
Most Common Adverse Reaction Injection site reactions (97% of patients in clinical trials). [4]

Analytical Methods for Characterization

The analysis of therapeutic peptides like this compound requires advanced chromatographic techniques to separate and characterize the main drug substance from its impurities, such as epimers.

  • Challenge: Standard reversed-phase liquid chromatography often struggles with the complex polar and ionizable attributes of therapeutic peptides, leading to peak tailing and poor resolution of structurally similar impurities. [5]
  • Recommended Technique: Dynamic Electrostatic Repulsion Reversed-Phase (d-ERRP) UHPLC. [5]
  • Methodology: This technique is highlighted as superior for analyzing this compound and its elusive epimeric impurity, [L-Arg]1-Icatibant. It works by dynamically modulating electrostatic repulsion, which results in symmetric peaks, mitigates tailing, and protects column longevity. [5]
  • Comparison: The study found d-ERRP outperformed its static ERRP and ion-pair reversed-phase (IP-RP) counterparts for this specific application. [5]

Design Rationale & Peptidomimetic Approach

The following diagram illustrates the strategic development of this compound from the endogenous peptide ligand.

Peptidomimetic Drug Design Workflow Bradykinin Bradykinin SAR_Analysis Structure-Activity Relationship (SAR) Analysis Bradykinin->SAR_Analysis Key_Residues Identification of Key Residues (for receptor binding & activity) SAR_Analysis->Key_Residues Stability_Issue Problem: Poor In Vivo Stability (susceptible to peptidases) Key_Residues->Stability_Issue Design_Solution Design Solution: Replace natural amino acids with nonproteinogenic analogs Stability_Issue->Design_Solution This compound This compound: Stable Peptidomimetic (B2 Receptor Antagonist) Design_Solution->this compound

This compound design rationale

This design process is a classic example of developing a peptidomimetic—a compound that mimics the key biological action of a native peptide but is structurally modified to overcome inherent drawbacks like poor stability and membrane permeability. [6] [3]

  • Starting Point - Endogenous Peptide: The design was guided by the structure of bradykinin, an endogenous peptide that binds to the B2 receptor and is a key mediator in the pathophysiological process of HAE. [7] [3]
  • Structure-Activity Relationship (SAR): Decades of research into bradykinin analogs identified which residues are critical for receptor binding and activity. [7] [3]
  • Addressing Stability: Natural peptides are rapidly degraded by proteolytic enzymes in the body, leading to a short duration of action. [6]
  • Engineering the Solution: this compound was engineered to be resistant to degradation by bradykinin-cleaving enzymes. This was achieved by incorporating five nonproteinogenic amino acids into its decapeptide structure. [1] This crucial modification stabilizes the molecule in vivo without compromising its high affinity for the B2 receptor, making it a therapeutically viable drug. [1]

Implications for Peptide Drug Development

The success of this compound underscores several key principles in modern peptide therapeutics:

  • Overcoming Pharmacokinetic Limitations: The primary challenge in peptide drug development is overcoming poor stability and membrane permeability. This compound is a prime example of addressing the former through strategic amino acid substitution. [6]
  • From Agonist to Antagonist: While bradykinin is a receptor agonist, this compound demonstrates that small, targeted modifications to a native peptide sequence can produce a potent antagonist, effectively blocking the receptor's pathological activation. [3]
  • Versatile Ligand Platforms: Modified peptide ligands like this compound have inspired the development of bifunctional ligands. These are peptide analogs conjugated to fluorophores, drug-like moieties, or isotopes, expanding their potential from pure therapeutics to diagnostic and targeted delivery applications. [7]

References

Table 1: Exploratory Research on Icatibant for New Indications

Author: Smolecule Technical Support Team. Date: February 2026

Research Area / Indication Study Type / Model Proposed Mechanism of Action Key Findings / Hypotheses Status / Source
COVID-19 Pneumonia Phase II RCT (Human) [1] [2] Antagonism of bradykinin B2 receptor; potential inhibition of SARS-CoV-2 M protease [1] [2]. Hypothesis: Reduces pulmonary edema & inflammation from "bradykinin storm" in moderate COVID-19 [1] [2]. Proof-of-Concept Trial (Completed)
MRGPRX2 Signaling in Skin Mast Cells Ex Vivo (Human Primary Cells) [3] Functions as a balanced ligand for MRGPRX2, activating both G-proteins and β-arrestin pathways [3]. Elicits receptor internalization, desensitization, and degranulation; explains injection-site reactions (edema, itch) [3]. Foundational Research (2025)

Detailed Experimental Protocols

For your own research design, the methodologies from these studies provide robust templates.

Clinical Trial Protocol: ICAT-COVID Study

This proof-of-concept phase II trial provides a framework for evaluating icatibant in a new patient population [1] [2].

  • 1. Study Design: Multicenter, open-label, randomized trial comparing standard of care (SoC) plus this compound against SoC alone [1] [2].
  • 2. Patient Population: Hospitalized adults with confirmed COVID-19 pneumonia, rated 4 (hospitalized, no oxygen therapy) or 5 (hospitalized, on supplemental oxygen) on the WHO clinical scale, and not requiring invasive mechanical ventilation [1] [2].
  • 3. Intervention & Dosing:
    • Experimental Group: Received This compound 30 mg via subcutaneous injection, three times daily for 3 days (total of 9 doses), in addition to SoC [1] [2].
    • Control Group: Received SoC alone, which could include corticosteroids, anticoagulants, and other authorized therapies [2].
  • 4. Primary Outcomes:
    • Efficacy: Proportion of patients achieving a score of 2 (ambulatory) or 1 (asymptomatic) on the WHO scale within 10 days of treatment start [1] [2].
    • Safety: Incidence of adverse events [1] [2].

The following workflow diagrams the structure of this clinical trial.

cluster_main ICAT-COVID Clinical Trial Workflow A Patient Population Hospitalized COVID-19 pneumonia (WHO Scale 4 or 5) B Screening & Randomization (1:1 Ratio) A->B C Control Group Standard of Care (SoC) Alone B->C D Experimental Group SoC + this compound (30 mg SC) 3 times daily for 3 days B->D E Primary Endpoint Assessment (Day 10) C->E D->E F Efficacy: WHO Score ≤2 Safety: Adverse Events E->F G Efficacy: WHO Score ≤2 Safety: Adverse Events E->G H Statistical Analysis & Outcome Comparison F->H G->H

Clinical Trial Workflow

Mechanistic Study Protocol: MRGPRX2 Signaling

This ex vivo protocol details how to investigate this compound's effects on primary human mast cells [3].

  • 1. Cell Sourcing & Isolation:
    • Tissue: Human foreskin samples obtained with informed consent.
    • Isolation: Dermal tissue is enzymatically digested using a cocktail of collagenase, hyaluronidase, and DNase.
    • Purification: Mast cells are positively selected using anti-c-Kit microbeads, achieving >98% purity [3].
  • 2. Cell Stimulation:
    • Agonists: this compound (200 µg/mL) and Substance P (60 µM) as a balanced agonist control.
    • Inhibitors: To probe signaling pathways, cells are pre-treated with inhibitors for Gi proteins (Pertussis toxin), calcium channels, Gq proteins, PI3K, and JNK [3].
  • 3. Key Assays & Readouts:
    • Degranulation: Measured by β-hexosaminidase release into the supernatant after 60 minutes of stimulation.
    • Receptor Internalization: Quantified via flow cytometry by detecting a reduction in surface MRGPRX2.
    • Downstream Signaling: Analyzed by immunoblotting for phosphorylated ERK, AKT, and p38 [3].

The diagram below illustrates the key signaling pathways investigated in this protocol.

cluster_main This compound-Induced MRGPRX2 Signaling in Skin Mast Cells A This compound Binding B MRGPRX2 Activation A->B C G-Protein Pathway (Gi, Gq) B->C D β-Arrestin Pathway B->D E Downstream Effects: Calcium Influx, PI3K/AKT, ERK C->E D->E F Cellular Outcomes: Degranulation, Internalization, Desensitization E->F

Signaling Pathways

Key Takeaways for Drug Development Professionals

  • Mechanism is Multifaceted: While the therapeutic benefit in HAE and exploratory areas like COVID-19 is linked to bradykinin B2 receptor blockade, the side effect profile (injection-site reactions) is driven by its off-target action as a balanced agonist of MRGPRX2 [4] [3]. This duality is crucial for profiling the drug in new indications.
  • Model System Matters: The finding that this compound acts as a balanced ligand in primary skin mast cells but not in the LAD2 cell line underscores that physiologically relevant cell systems are critical for accurate mechanistic profiling during preclinical development [3].
  • Clinical Translation: The ICAT-COVID trial protocol demonstrates a direct path for testing a repurposed drug in a well-defined patient population, using clear, ordinal-scale endpoints (WHO Clinical Progression Scale) that are acceptable to regulators [1] [2].

References

icatibant real world safety and tolerability profile

Author: Smolecule Technical Support Team. Date: February 2026

Real-World Safety and Tolerability Profile

The most robust real-world safety data for icatibant comes from the This compound Outcome Survey (IOS), an international observational registry. The analysis below summarizes safety data from 3025 this compound-treated attacks in 557 patients collected between July 2009 and February 2015 [1].

Table 1: Overview of Adverse Events from the this compound Outcome Survey [1]

Safety Parameter Result
Patients treated 557
Total attacks treated 3025
Mean follow-up time 2.97 years
Total this compound-treated patient-years 1655.2 years
Patients reporting any Adverse Event (AE) 119 (21.4%)
Total AEs reported 341
Patients reporting an AE related to this compound 17 (3.1%)
Total AEs related to this compound 43
Patients reporting any Serious AE (SAE) 59 (10.6%)
Total SAEs reported 143
SAEs considered related to this compound 3 events in 2 patients

Table 2: Categorization of Adverse Events [1]

AE Category Percentage of Total AEs
Gastrointestinal (GI) disorders 19.6%
General disorders and administration site conditions 13.8%
Infections and infestations 11.1%
Respiratory, thoracic, and mediastinal disorders 8.8%
Musculoskeletal and connective tissue disorders 6.5%
Skin and subcutaneous tissue disorders 6.5%

Table 3: Most Common this compound-Related Adverse Events [1]

This compound-Related Adverse Event Number of Events (Number of Patients)
Drug ineffective 6 (5)
Injection site erythema 6 (1)
Blood pressure decreased 4 (1)
Hyperemia 4 (3)
Pain 3 (2)
Gastritis 2 (1)
Other events (single reports) 16 (12)

The three Serious Adverse Events (SAEs) considered related to this compound were drug inefficacy, gastritis, and reflux esophagitis [1]. The analysis concluded that this compound was generally well tolerated, with no major differences in AEs between on-label and off-label users, and no this compound-related SAEs in patients with cardiovascular disease [1].

Detailed Experimental Protocols

For your experimental design reference, here are methodologies from two key studies.

1. IOS Registry Methodology (Long-Term Safety Study) [1]

  • Study Design: International, prospective, observational registry (NCT01034969).
  • Data Collection: Physicians completed electronic case report forms during patient follow-up visits, recommended every 6 months.
  • Safety Monitoring: Adverse events were collected and categorized using the Medical Dictionary for Regulatory Activities (MedDRA) system organ classification.
  • Ethical Conduct: The study was performed in accordance with the Declaration of Helsinki, Good Clinical Practice guidelines, and was approved by local ethics committees. All patients provided written informed consent.

2. Clinical Trial Methodology (Sweating-Induced Dermal Pain Study) [2]

  • Study Design: Single-blind, randomized, crossover study (jRCTs061210021).
  • Participants: Adult patients with severe dermal pain induced by thermal sweating stimuli.
  • Intervention: Participants were randomized to receive a single subcutaneous injection of either This compound (30 mg) or placebo (saline, 3 mL) on day 1, crossing over to the other treatment on day 2. A washout period of ≥9 hours was implemented.
  • Pain Induction: Thermal loading was performed by immersing the participant's lower legs in warm water (approximately 43°C) for 30 minutes.
  • Primary Endpoint: Change in dermal pain assessed using a Visual Analog Scale (VAS) before and after drug administration.
  • Biomarker Analysis: Blood and plasma histamine levels and serum angiotensin-converting enzyme (ACE) levels were measured before and after thermal loading to explore related mediators.

Signaling Pathways and Mechanistic Insights

This compound is a selective competitive antagonist of the bradykinin B2 receptor. It directly blocks the binding of bradykinin, a key mediator of vascular permeability, thereby reducing edema in HAE attacks [3]. Recent research also explores its interaction with the MRGPRX2 receptor on mast cells.

The following diagram illustrates the key signaling pathways involved in Hereditary Angioedema and the mechanism of action of this compound.

G cluster_pathway Kallikrein-Kinin Pathway (Dysregulated in HAE) FXII Factor XII (FXII) FXIIa Activated FXII (FXIIa) FXII->FXIIa Activation Kallikrein Plasma Kallikrein FXIIa->Kallikrein HK High-Mol-Weight Kininogen (HK) Kallikrein->HK Cleaves Bradykinin Bradykinin HK->Bradykinin B2R Bradykinin B2 Receptor Bradykinin->B2R Binds Effect Effect: Increased Vascular Permeability & Angioedema B2R->Effect C1INH C1 Inhibitor (C1-INH) Deficient/Dysfunctional in HAE C1INH->FXIIa Inhibits C1INH->Kallikrein Inhibits This compound This compound This compound->B2R Antagonizes MRGPRX2 MRGPRX2 Receptor (on Mast Cells) This compound->MRGPRX2 Binds (Balanced Ligand) MastCell Mast Cell Degranulation MRGPRX2->MastCell Activates

This diagram shows that this compound primarily treats HAE attacks by blocking the bradykinin B2 receptor (B2R) in the kallikrein-kinin pathway [3]. A secondary, clinically relevant effect is its action on the MRGPRX2 receptor.

  • MRGPRX2 Interaction: A 2025 study indicates that this compound acts as a balanced ligand of the MRGPRX2 receptor on human skin mast cells, triggering both Gi-protein and β-arrestin signaling pathways [4]. This interaction can lead to mast cell degranulation, which is likely responsible for the transient injection site reactions (e.g., pain, erythema) very commonly observed with this compound administration [1] [4]. The diagram's dashed line illustrates this ancillary mechanism.

Key Takeaways for Professionals

  • Strong Safety Profile: The extensive IOS registry data provides high-confidence evidence for this compound's long-term safety and tolerability in a real-world setting [1].
  • Predictable Side Effects: The primary AEs are local, transient injection site reactions, aligning with its known mechanism of action on MRGPRX2 [1] [4].
  • Management Strategy: The low incidence of related SAEs and the predictable nature of common AEs suggest that safety management can focus on patient education regarding self-administration and injection site care.

References

pathophysiology of hereditary angioedema types I and II

Author: Smolecule Technical Support Team. Date: February 2026

Genetic Foundation and Molecular Pathophysiology

The disorder originates from heterogeneous mutations in the SERPING1 gene, which encodes the C1-INH protein [1] [2]. The type of mutation determines the HAE subtype.

Feature HAE Type I HAE Type II
Underlying Defect C1-INH deficiency [1] [3] Dysfunctional C1-INH protein [1] [3]
Prevalence ~85% of cases [3] ~15% of cases [3]
C1-INH Antigen Level Low [1] Normal or elevated [1] [2]
C1-INH Functional Level Low [1] Low [1]
Common Mutations Nonsense, frameshift, deletion, insertion leading to truncated/misfolded proteins [1] Missense mutations near the active site [1]

C1-INH is a critical serine protease inhibitor (serpin) that regulates multiple plasma protease systems [2]. Its primary role in HAE pathophysiology is to inhibit Factor XIIa and plasma kallikrein within the contact (kallikrein-kinin) system [3]. In HAE, the lack of functional C1-INH leads to uncontrolled activation of this system [3] [2].

The Bradykinin Cascade: A Detailed Pathway

The following diagram details the molecular cascade that leads to bradykinin-mediated swelling.

G cluster_cell Blood Vessel Endothelium FXII Factor XII (Zymogen) FXIIa Factor XIIa FXII->FXIIa Activation (e.g., by surface) PK Plasma Kallikrein (PK) FXIIa->PK Cleaves PPK Prekallikrein (PPK) PK->FXIIa Positive Feedback Loop BK Bradykinin (BK) PK->BK Cleaves HMWK High-Mol.-Weight Kininogen (HMWK) HMWK->BK Substrate B2R B2 Receptor BK->B2R Permeability Fluid Extravasation ↑ Vascular Permeability B2R->Permeability Binding C1INH Deficient/Dysfunctional C1-INH C1INH->FXIIa Lack of Inhibition C1INH->PK Lack of Inhibition Edema Angioedema Permeability->Edema

The bradykinin-mediated pathway in HAE showing the positive feedback loop and loss of C1-INH regulation.

Key Diagnostic and Research Parameters

For diagnosis and research, specific quantitative laboratory findings are characteristic. The table below summarizes these key parameters, which also serve as biomarkers for studying disease mechanisms.

Parameter HAE Type I HAE Type II Physiological/Role in Research
C1-INH Protein (Antigenic) Low (≤~30% of normal) [1] [2] Normal or Elevated [1] [2] Quantifies amount of protein; key for phenotyping.
C1-INH Function Low [1] Low [1] Confirms pathogenic mechanism; primary efficacy endpoint.
C4 Low (both during and between attacks) [4] [1] Low (both during and during attacks) [4] [1] Screening biomarker; reflects complement pathway consumption.
FXIIa, Kallikrein N/A N/A Research Assays: Directly measure contact system activation [2].
Cleaved HK N/A N/A Research Assay: Marker of plasma kallikrein activity; correlates with attack severity [2].
D-dimer May be elevated during attacks [4] May be elevated during attacks [4] Indicates activation of coagulation & fibrinolysis during attacks.

Experimental Protocols for Investigating HAE Pathways

For researchers, several established methodologies can be used to probe the mechanisms of HAE.

Objective Protocol Summary Key Measurements & Endpoints

| Measure Contact System Activation | In vitro plasma challenge with a negatively charged surface (e.g., kaolin, dextran sulfate) or recombinant proteases to initiate the cascade [2]. | - aPTT (global contact system function) [2].

  • ELISA for generated FXIIa, kallikrein, or cleaved HK [2].
  • Kinetic assays for specific protease activities. | | Quantify Bradykinin Generation | Incubate patient plasma under controlled conditions that promote contact activation. Use ACE and other kininase inhibitors in the collection tube to stabilize generated bradykinin [2]. | - Bradykinin concentration via specific ELISA or mass spectrometry [2]. | | Assess C1-INH Functionality | Functional (chromogenic/ELISA) assays that measure the capacity of a patient sample to inhibit a known quantity of a target protease (e.g., factor XIIa or kallikrein) [1]. | - Percent C1-INH activity compared to a normal plasma pool. | | Study Pathogenic Mutations | DNA sequencing of the SERPING1 gene from patient blood samples. Sanger sequencing can target specific exons, while Whole Exome Sequencing (WES) is useful for novel gene discovery, as seen in HAE-nC1INH [5]. | - Identification of point mutations, insertions, or deletions [1] [5].
  • Linkage analysis in families to confirm co-segregation of variant with disease [5]. |

References

Comprehensive Application Notes and Protocols for Icatibant in Acute Hereditary Angioedema Management

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the paper.

Introduction and Mechanism of Action

Hereditary Angioedema (HAE) is a rare autosomal dominant disorder characterized by recurrent episodes of cutaneous and submucosal swelling that can be life-threatening when affecting the upper airways. With an estimated prevalence of approximately 1 in 50,000 individuals, HAE represents a significant clinical challenge requiring targeted therapeutic approaches [1]. The disease primarily exists in two forms: HAE type I (characterized by reduced C1 esterase inhibitor [C1-INH] levels) representing approximately 85% of cases, and HAE type II (characterized by dysfunctional C1-INH) comprising the remaining 15% [2]. The pathophysiology of HAE centers around excessive bradykinin production, a potent vasoactive peptide that binds to B2 receptors on vascular endothelium, leading to increased vascular permeability and edema formation [2] [3].

Icatibant represents a first-in-class bradykinin B2 receptor antagonist that specifically targets the underlying mediator of HAE attacks. This synthetic decapeptide exhibits a highly selective binding affinity for the bradykinin B2 receptor with similar affinity to bradykinin itself (1-10 nM), while demonstrating approximately 100-fold lower affinity for the inducible B1 receptor [2] [3]. The molecular structure of this compound incorporates five non-proteinogenic amino acids, making it resistant to degradation by bradykinin-cleaving enzymes, thereby extending its therapeutic activity [2]. By competitively inhibiting bradykinin binding to B2 receptors, this compound effectively blocks the downstream signaling events that lead to vasodilation and plasma extravasation, addressing the fundamental pathophysiology of HAE attacks rather than merely masking symptoms.

Table 1: Key Pharmacological Properties of this compound

Property Specification Clinical Significance
Mechanism of Action Competitive bradykinin B2 receptor antagonist Specifically targets HAE pathophysiology
Receptor Affinity Similar to bradykinin for B2 receptors (1-10 nM) High specificity for target receptor
Metabolic Stability Resistant to bradykinin-cleaving enzymes Extended duration of action
Selectivity 100-fold lower affinity for B1 receptors Minimal off-target effects
Molecular Characteristics Synthetic decapeptide with non-proteinogenic amino acids Predictable synthesis and formulation

Clinical Efficacy Data

The efficacy of this compound has been established through multiple controlled clinical trials demonstrating statistically significant improvements in the time to symptom relief across various types of HAE attacks. In a randomized, double-blind, placebo-controlled Phase III trial involving 98 adult patients with moderate to severe cutaneous, abdominal, or mild to moderate laryngeal attacks, this compound achieved a median time to 50% reduction in symptoms of just 2.0 hours compared to 19.8 hours with placebo (P<0.001) [4]. Additionally, the median time to almost complete symptom relief was significantly reduced to 8.0 hours with this compound versus 36.0 hours with placebo, representing a clinically meaningful acceleration of recovery [4].

Across three controlled clinical trials, this compound consistently demonstrated efficacy with median times to 50% reduction from baseline symptoms ranging from 2.0 to 2.3 hours regardless of attack location [4]. This consistent performance across different types of HAE attacks underscores the drug's mechanism-based efficacy in targeting the fundamental bradykinin-mediated pathway. Importantly, this compound showed similar efficacy outcomes for laryngeal attacks compared to non-laryngeal attacks, making it particularly valuable for managing these potentially life-threatening episodes [4]. In the case of acute laryngeal HAE attacks, patients are advised to inject this compound and then immediately seek medical attention at the nearest emergency room to ensure airway protection [4].

The treatment success of this compound is further evidenced by its high single-dose efficacy rate, with approximately 90% of HAE attacks successfully treated with just one injection across clinical trials [2] [4] [5]. In an international observational study including 1,657 attacks, this single-dose efficacy rate was maintained, confirming the real-world effectiveness of this compound [5]. For the approximately 10% of attacks requiring retreatment, a second dose administered at least 6 hours after the initial injection typically provides adequate symptom control [2] [3].

Table 2: Summary of Clinical Efficacy Outcomes from Controlled Trials

Efficacy Parameter This compound Performance Comparator/Placebo Statistical Significance
Median Time to 50% Symptom Reduction 2.0 hours 19.8 hours P<0.001
Median Time to Near-Complete Relief 8.0 hours 36.0 hours Not specified
Single-Dose Efficacy Rate ~90% of attacks Not applicable Not applicable
Range to 50% Symptom Reduction (Across Trials) 2.0-2.3 hours Not reported Consistent across studies
Laryngeal Attack Efficacy Similar to non-laryngeal attacks Not applicable Not applicable

Safety and Tolerability Profile

The safety profile of this compound has been extensively characterized through clinical trials and post-marketing surveillance, demonstrating a generally favorable tolerability profile with predictable and manageable adverse effects. The most frequently reported adverse reactions are injection-site reactions, occurring in up to 97% of patients in clinical trials [6]. These reactions typically present as transient local symptoms including erythema, swelling, pain, burning, pruritus, and warmth at the administration site [2] [6] [7]. Importantly, these local reactions are generally mild to moderate in severity, appear within 10 minutes of injection, and resolve spontaneously within 4 hours without medical intervention [2]. The mechanism behind these injection-site reactions is believed to be related to partial agonist activity at high local concentrations of this compound [2].

Systemic adverse events with this compound are relatively uncommon and typically mild. The most frequently reported systemic adverse effects include pyrexia (4%), transaminase increase (4%), dizziness (3%), as well as rash, nausea, and headache [6] [7]. It is noteworthy that the incidence of adverse events was similar between this compound and placebo-treated patients in controlled trials, with no serious adverse events directly attributed to this compound administration [2]. Across all Phase III studies, which included 1,076 this compound doses administered to 225 patients for 987 HAE attacks, plus over 8,300 patient exposures in the post-marketing setting, no significant safety concerns have emerged [2].

From an immunogenicity perspective, this compound demonstrates a favorable profile. Across repeated treatments in controlled trials, only 4 patients tested positive for anti-icatibant antibodies, three of whom subsequently tested negative [8] [6]. Critically, no hypersensitivity or anaphylactic reactions have been reported in association with this compound administration, and no correlation between anti-icatibant antibodies and efficacy has been observed [6] [7]. The safety profile in patients who self-administer this compound is similar in nature and frequency to those whose therapy is administered by healthcare professionals, supporting its use in the self-administration setting [8] [6].

Pharmacology and Pharmacokinetics

This compound demonstrates favorable pharmacokinetic properties that support its use as a subcutaneous emergency treatment for acute HAE attacks. The drug is rapidly absorbed from the subcutaneous injection site, achieving peak plasma concentrations within 20-30 minutes after administration [2]. This rapid absorption profile is particularly advantageous for treating acute HAE attacks where swift therapeutic intervention is essential. This compound exhibits excellent bioavailability (approximately 97%) following subcutaneous administration, with low protein binding (around 44%) and a large volume of distribution (20-25L), consistent with extensive distribution to tissue sites including potential sites of swelling [2] [3].

The metabolic profile of this compound involves hepatic cleavage into two smaller inactive peptides, which are primarily excreted renally [2]. Less than 10% of the administered dose is eliminated as unchanged drug [2]. The elimination half-life ranges from 1.2 to 1.5 hours, which is not dose-dependent [2]. This pharmacokinetic characteristic supports the current dosing strategy of administering a second 30 mg dose rather than increasing the initial dose when response is inadequate, as the duration of action is independent of dose within the therapeutic range [2]. This compound pharmacokinetics are independent of body weight or gender, though elderly patients may experience increased systemic exposure due to reduced clearance [2] [8].

This compound displays a straightforward pharmacodynamic profile with the optimum subcutaneous dose established at 30 mg based on comprehensive dose-finding studies [2]. The drug demonstrates poor diffusion into adipose tissue and does not cross the blood-brain barrier, limiting potential central nervous system effects [2]. From a drug interaction perspective, in vitro studies have not revealed activity on cytochrome p450 enzymes or other major drug-metabolizing systems, predicting a low potential for pharmacokinetic drug interactions [3]. However, as a bradykinin B2 receptor antagonist, this compound has the potential to attenuate the antihypertensive effect of ACE inhibitors, representing an important pharmacodynamic consideration [6].

Experimental and Clinical Protocols

In Vitro Receptor Binding Assays

The binding affinity and selectivity of this compound for bradykinin receptors can be determined through competitive radioligand binding assays using cultured cells expressing human B1 and B2 receptors. The recommended protocol involves preparing cell membranes from HEK-293 cells stably expressing human B1 or B2 receptors. Incubate these membranes with a fixed concentration of a radiolabeled bradykinin analog (such as [3H]-bradykinin) alongside increasing concentrations of this compound (typically ranging from 10^-11 M to 10^-6 M) in an appropriate binding buffer. After incubation to reach equilibrium, separate the bound from free radioligand through rapid filtration over glass fiber filters. Quantify the radioactivity using a scintillation counter and analyze the data to determine the inhibition constant (Ki) using nonlinear regression. This assay typically demonstrates this compound's high affinity for B2 receptors (Ki 1-10 nM) and approximately 100-fold lower affinity for B1 receptors [2] [3].

In Vivo Efficacy Models

Bradykinin-induced edema models in rodents provide valuable preclinical efficacy data. The established methodology involves administering this compound (30 mg/kg subcutaneously) or vehicle to anaesthetized rats or mice. After 30 minutes, inject a standardized dose of bradykinin (typically 100-500 ng) into the plantar surface of one hind paw and an equal volume of saline into the contralateral paw as control. Measure paw volume using a plethysmometer immediately before and at regular intervals (15, 30, 60, 120 minutes) after bradykinin challenge. Calculate the percentage inhibition of edema formation in this compound-treated animals compared to controls. This model demonstrates this compound's ability to antagonize bradykinin-mediated vascular permeability increases [2] [3].

Clinical Trial Design

The efficacy of this compound in acute HAE attacks has been established through randomized, controlled trials employing specific methodologies. The key elements include enrolling adult patients (age ≥18 years) with documented HAE type I or II experiencing moderate-to-severe cutaneous, abdominal, or mild-to-moderate laryngeal attacks. The primary endpoint typically measures time to onset of symptom relief using a 3-item composite visual analog scale (VAS) assessing skin swelling, skin pain, and abdominal pain. Patients record their symptoms on a 100 mm VAS at baseline and at predetermined intervals post-treatment. Response is defined as at least a 50% reduction from the pre-treatment composite VAS score. Statistical analysis generally employs Kaplan-Meier methodology with log-rank tests to compare time-to-event outcomes between treatment groups [4].

HAE_Pathway cluster_legend Pathway Elements FXII Factor XII Activation Kallikrein Kallikrein FXII->Kallikrein Activates Bradykinin Bradykinin Production Kallikrein->Bradykinin Generates B2_Receptor B2 Receptor Bradykinin->B2_Receptor Binds Edema Vascular Permeability & Edema Formation B2_Receptor->Edema Signaling C1_INH_Deficiency C1-INH Deficiency C1_INH_Deficiency->FXII Reduced Inhibition This compound This compound This compound->B2_Receptor Competitive Antagonism Legend1 Pathological Process Legend2 Molecular Component Legend3 Therapeutic Target Legend4 Underlying Defect

Figure 1: Mechanism of this compound Action in Hereditary Angioedema. The diagram illustrates the contact system pathway activated in HAE due to C1-INH deficiency, culminating in excessive bradykinin production and B2 receptor activation leading to edema. This compound exerts its therapeutic effect through competitive antagonism at the B2 receptor level.

Regulatory Status and Practical Considerations

This compound is currently approved in the United States, European Union, and numerous other countries for the treatment of acute HAE attacks in adults 18 years and older [9]. The approved dosing regimen consists of a 30 mg subcutaneous injection administered in the abdominal area, which may be repeated at intervals of at least 6 hours if response is inadequate or symptoms recur [9]. No more than three doses should be administered within a 24-hour period [9]. This compound is available as a prefilled syringe that requires no reconstitution, dose calculation, or refrigeration, simplifying administration and storage [9] [5]. The formulation remains stable for up to 24 months at room temperature (between 36°F and 77°F/2°C and 25°C), enhancing its portability and suitability for patient self-administration [9].

Proper training in subcutaneous injection technique is essential for patients who will self-administer this compound. Healthcare providers should conduct comprehensive self-administration training covering recognition of HAE attack symptoms, aseptic injection technique, appropriate injection site rotation (primarily abdominal area), and post-injection monitoring [4] [5]. Patients should be advised to administer this compound as early as possible during an attack, once symptoms are clearly recognized, regardless of attack location [5]. International guidelines recommend that patients carry at least two doses of acute therapy with them at all times to be prepared for potential attacks [5]. For laryngeal attacks, while this compound should be administered promptly, patients must be instructed to seek immediate medical attention at an appropriate healthcare facility afterward due to the potential for progressive airway obstruction [8] [6].

Special consideration should be given to specific patient populations. While clinical studies have not identified significant differences in efficacy or safety between elderly and younger patients, elderly patients may have increased systemic exposure to this compound and should be monitored appropriately [8] [6]. Currently, safety and effectiveness in pediatric patients below 18 years have not been established, though a clinical trial to investigate this compound in pediatric HAE patients is in progress (ClinicalTrials.gov identifier: NCT01386658) [2] [8]. For pregnant women, available data from published literature and pharmacovigilance have not identified a drug-associated risk of major birth defects, miscarriage, or adverse maternal or fetal outcomes, but this compound should be used during pregnancy only if the potential benefit justifies the potential risk to the fetus [8] [6].

Table 3: Practical Administration Guidelines for this compound

Administration Aspect Protocol Specification Additional Considerations
Dosage Form 3-mL prefilled syringe (30 mg) No reconstitution or refrigeration required
Injection Site Subcutaneous (abdominal area) Rotate sites with subsequent injections
Injection Duration Over at least 30 seconds Patient should receive proper technique training
Dosing Schedule 30 mg; may repeat every 6 hours if needed Maximum of 3 doses in 24 hours
Storage Conditions 36°F-77°F (2°C-25°C) Stable for up to 24 months at room temperature
Self-Administration After proper training by healthcare professional Safety profile similar to HCP-administered

Conclusion and Future Directions

This compound represents a significant advancement in the management of acute HAE attacks through its targeted mechanism of action as a specific bradykinin B2 receptor antagonist. The robust clinical trial data demonstrate consistent efficacy across all types of HAE attacks, with rapid symptom relief and a favorable safety profile characterized primarily by transient injection-site reactions. The convenience of room-temperature storage and prefilled syringe presentation facilitates self-administration, potentially reducing treatment delay and improving patient independence and quality of life. The pharmacoeconomic implications of these features, while varying among countries, generally support the value proposition of early intervention with this compound in appropriate patient populations.

Future developments in this compound research include expanding its application to pediatric populations, with ongoing studies evaluating its safety and efficacy in children [2] [10]. Additionally, further investigation is warranted to explore potential applications in other bradykinin-mediated conditions and to refine treatment protocols for special populations. As the therapeutic landscape for HAE continues to evolve with the introduction of novel agents, this compound maintains its position as an important acute treatment option based on its well-established efficacy, safety, and practical administration profile. Continued research and post-marketing surveillance will further elucidate its long-term value and optimal integration into comprehensive HAE management strategies.

References

Icatibant: Properties & Approved Product Handling

Author: Smolecule Technical Support Team. Date: February 2026

For the formulated drug product intended for clinical use, specific storage and handling instructions are provided by the manufacturer.

Table 1: Storage and Handling of Icatibant Injection (Drug Product)

Aspect Specification
Recommended Storage Store between 36°F to 77°F (2°C to 25°C). Do not freeze [1] [2].
Handling Keep in the original carton until use. Requires no reconstitution, refrigeration, or special handling [1] [2].
Visual Inspection The solution should be clear and colorless. Do not administer if the product contains particulates or is discolored [3] [2].
Administration Supplied as a single-use, prefilled syringe for subcutaneous injection over at least 30 seconds [3] [2].

Stability & Impurity Profiling for Drug Development

For researchers focused on the active pharmaceutical ingredient (API), one study provides critical data on its stability under stress conditions and the identification of a key degradation impurity.

Table 2: Stability and Impurity Data for this compound API

Parameter Findings
Identified Impurity A highly analogous impurity formed via isomerization at the N-terminal amino acid residue [4].
Abundance at Room Temp ~1% relative abundance after 1 month of storage at room temperature [4].
Abundance under Stress Raised to ~16% following temperature stress testing at 100°C [4].
Analytical Method Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection [4].

The workflow below summarizes the experimental process for identifying and characterizing this key impurity.

Start This compound Sample Storage Storage Conditions Start->Storage RT Room Temperature (1 month) Storage->RT Stress Temperature Stress (100°C) Storage->Stress Analyze Chromatographic Analysis (RP-HPLC-UV) RT->Analyze Stress->Analyze Impurity Impurity Detected (~1% at RT, ~16% at 100°C) Analyze->Impurity Isolate Impurity Isolation (Fraction Collection, SPE) Impurity->Isolate Identify Structural Identification (NMR, High-Resolution MS) Isolate->Identify Result Identified as N-terminal Isomerization Product Identify->Result

Mechanistic Insights & Research Considerations

This compound is a bradykinin B2 receptor antagonist, but it also interacts with the MRGPRX2 receptor on mast cells, which is relevant for understanding injection-site reactions [5]. The following diagram illustrates this dual receptor interaction and the associated downstream effects.

This compound This compound B2R Bradykinin B2 Receptor This compound->B2R Antagonism MRGPRX2 MRGPRX2 Receptor This compound->MRGPRX2 Activation GProt G-Protein Activation MRGPRX2->GProt Arrestin β-Arrestin Pathway MRGPRX2->Arrestin Degran Mast Cell Degranulation GProt->Degran Internal Receptor Internalization Arrestin->Internal Desens Receptor Desensitization Arrestin->Desens Effects Effects Degran->Effects

For researchers handling this compound in a laboratory setting (not the finished drug product), the material safety data sheet (MSDS) for the research-grade compound advises storing it at -20°C in a tightly sealed container, protected from light [6]. Standard safe handling practices for peptides should be followed, including the use of personal protective equipment and avoiding dust formation [6].

Research Gaps and Future Directions

The available information highlights several areas where further research and detailed protocols are needed:

  • Extended Real-time Stability Data: Publicly available long-term stability data for the this compound API under various conditions (e.g., different temperatures, humidity levels) is limited.
  • Comprehensive Degradation Pathways: Beyond the identified N-terminal isomerization, a full profile of potential degradation pathways and products under ICH-standard stress conditions (hydrolysis, oxidation, photolysis) would be valuable.
  • Standardized Analytical Procedures: While an RP-HPLC method is described [4], detailed, validated protocols for separating and quantifying this compound and its impurities are not fully available in the public domain.

Conclusion

This compound is a stable drug product when stored at controlled room temperature. For researchers, the primary stability concern for the API is a thermally-induced isomerization impurity. Understanding its dual receptor pharmacology is crucial for comprehensive preclinical studies.

References

icatibant treatment protocol for laryngeal attacks

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Treatment Protocol for Laryngeal Attacks

Laryngeal attacks are medical emergencies due to the risk of airway obstruction. The treatment protocol emphasizes immediate action and preparedness.

Protocol Aspect Details
Indication Treatment of acute attacks of HAE in adults (18+) [1].
Dosage 30 mg administered subcutaneously [1].
Dosing Frequency If response is inadequate or symptoms recur, may repeat 30 mg dose at intervals of at least 6 hours. Do not exceed 3 injections in 24 hours [1].
Administration Subcutaneous injection, preferably in the abdominal area. Patients can self-administer after proper training [1].
Key Action for Laryngeal Attacks Seek immediate medical attention even after administration. This is a boxed warning in the prescribing information [1].
Treatment Principle Administer as early as possible, immediately upon clear recognition of an attack [2] [3].
Patient Preparedness Patients should carry at least two doses of acute medication at all times [2] [3].

Molecular Mechanism of Action and Experimental Insights

Icatibant's therapeutic effect and some of its side effects can be understood through its interaction with different receptor systems.

Bradykinin Bradykinin B2_Receptor Bradykinin B2 Receptor Bradykinin->B2_Receptor Vasodilation Vasodilation & Edema B2_Receptor->Vasodilation Icatibant_B2 This compound Icatibant_B2->B2_Receptor Antagonizes HAE_Attack HAE Attack Symptom Relief Icatibant_B2->HAE_Attack MRGPRX2 MRGPRX2 Receptor Mast_Cell Mast Cell Degranulation MRGPRX2->Mast_Cell Icatibant_MRG This compound Icatibant_MRG->MRGPRX2 Side_Effect Injection Site Reaction Mast_Cell->Side_Effect

The diagram above summarizes the dual receptor activity of this compound. The quantitative data from experimental models characterizing these pathways is summarized below.

Table 1: Experimental Characterization of this compound's Receptor Interactions.

Experimental Model / Parameter This compound Activity & Key Findings Experimental Context
Bradykinin B2 Receptor Competitive antagonist; inhibits bradykinin binding to reduce edema [3]. Established mechanism of therapeutic action in HAE.
MRGPRX2 Receptor Acts as a "balanced ligand," activating both G-proteins and β-arrestin pathways, leading to receptor internalization and degranulation in primary skin mast cells [4]. Explains injection-site reactions (edema, itch) as a side effect.
Primary Human Skin Mast Cells Induces degranulation (measured by β-hexosaminidase release); relies on Gi proteins and calcium channels. Contribution from Gq and PI3K pathways [4]. Uses cells from human foreskin obtained with informed consent; purity >98% [4].
LAD2 Mast Cell Line Classified as a G-protein-biased ligand in this cell line, acting differently than in primary cells [4]. Highlights importance of cell model choice for studying MRGPRX2.

Experimental Protocol: Assessing MRGPRX2-Mediated Mast Cell Activation

The following protocol is adapted from recent research investigating this compound's effects on MRGPRX2 [4] [5]. It provides a methodology for evaluating mast cell degranulation in response to this compound and other agonists.

1. Mast Cell Culture

  • Source: Isolate CD34+ progenitor cells from human peripheral blood or buffy coats via density gradient centrifugation and positive selection [5].
  • Culture: Differentiate progenitors into mast cells over 4 weeks in serum-free methylcellulose medium (e.g., MethoCult) supplemented with SCF (100 ng/mL) and IL-3 (50 ng/mL). Avoid high seeding densities, IL-9, and FBS, as these suppress MRGPRX2 expression [5].
  • Resting: Transfer cells to resting medium (SCF only) for 3-7 days before experimentation [5].

2. Cell Stimulation

  • Preparation: Suspend 2.5-5 x 10⁴ cells in 90 µL of HEPES buffer per condition [5].
  • Inhibition (Optional): Pre-incubate cells with inhibitors for 15 minutes at 37°C (e.g., dasatinib (1 µM), ketotifen (100 µM)) [5].
  • Stimulation: Challenge cells with:
    • This compound: 200 µg/mL (saturating concentration) [4].
    • Positive Controls: Substance P (SP, 74.2 µM) or compound 48/80 (0.62 µM) for MRGPRX2; anti-IgE for FcϵRI pathway [4] [5].
    • Incubation: Stimulate for 20-60 minutes at 37°C [5].

3. Degranulation Assay

  • Measurement: Use a β-hexosaminidase release assay [4].
  • Procedure:
    • Collect cell-free supernatant after stimulation.
    • Lyse pelleted cells to obtain total cellular enzyme content.
    • Incubate supernatant and lysate samples with the substrate 4-methylumbelliferyl-N-acetyl-β-D-glucosaminide.
    • Stop the reaction with sodium carbonate buffer (pH 10.7).
    • Measure fluorescence (excitation ~360 nm, emission ~460 nm).
  • Calculation: % Degranulation = (Fluorescence_SN / (Fluorescence_SN + Fluorescence_Lysate)) * 100

4. Additional Readouts

  • Receptor Internalization: Assess MRGPRX2 internalization by flow cytometry after stimulation [4].
  • Calcium Flux: Monitor intracellular calcium levels using fluorescent dyes in real-time.

Reference List

  • Busse PJ, et al. US HAEA Medical Advisory Board 2020 Guidelines for the Management of Hereditary Angioedema. J Allergy Clin Immunol Pract. 2021 [2].
  • [4] (2025). This compound Acts as a Balanced Ligand of MRGPRX2 in Human Mast Cells. Biomolecules.
  • Maurer M, et al. The international WAO/EAACI guideline for the management of hereditary angioedema-The 2021 revision and update. Allergy. 2022 [2].
  • FIRAZYR (this compound) [Prescribing Information]. Revised 2025 [1].
  • [5] (2024). Functional MRGPRX2 expression on peripheral blood-derived mast cells. Frontiers in Immunology.
  • Zanichelli A, et al. Misdiagnosis trends in patients with hereditary angioedema from the real-world clinical setting. Ann Allergy Asthma Immunol. 2016 [6].

References

healthcare professional administration of icatibant

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Application and Pharmacology

Icatibant is a competitive and selective antagonist of the bradykinin B2 receptor. It is approved for the treatment of acute attacks of hereditary angioedema (HAE) in adults 18 years of age and older [1] [2].

  • Mechanism of Action: HAE is characterized by a deficiency or dysfunction of the C1-esterase inhibitor (C1INH). This leads to excessive activation of the kallikrein-kinin system and elevated levels of bradykinin. Bradykinin binds to the B2 receptor on endothelial cells, causing vasodilation, increased vascular permeability, and the painful swelling characteristic of HAE attacks. This compound works by blocking bradykinin from binding to this receptor, thereby treating the symptoms [1] [3].
  • Pharmacology: this compound is a synthetic decapeptide that mimics the structure of bradykinin. It has a high affinity for the B2 receptor, similar to bradykinin itself, but is resistant to degradation by kininases, leading to a longer duration of action [1].

Drug Administration Protocol

The following protocol is based on the prescribing information for this compound injection [1] [4] [2].

Table 1: this compound Administration Guide

Parameter Specification
Indication Acute attacks of Hereditary Angioedema (HAE) in adults (≥18 years)
Recommended Dose 30 mg [1] [4]
Route of Administration Subcutaneous injection [1] [4]
Injection Site Abdomen [4]
Presentation Ready-to-use, prefilled syringe (3 mL) [4] [2]
Dosing Frequency A single dose. If the response is inadequate or symptoms recur, a second or third dose may be administered at intervals of at least 6 hours. No more than 3 doses should be administered within a 24-hour period [1] [4].
Storage Store at room temperature, between 2°C and 25°C (36°F and 77°F). Does not require refrigeration [4].

Key Administration Steps:

  • Patient Training: Patients may self-administer or be administered by a healthcare professional after receiving proper training on aseptic subcutaneous injection technique [1] [4].
  • Preparation: The solution should be clear and colorless. Inspect the prefilled syringe visually for particulate matter and discoloration before administration [1].
  • Injection: Administer the injection subcutaneously into the abdominal area over at least 30 seconds [4].
  • Post-Injection Care:
    • Laryngeal Attacks: Patients experiencing a laryngeal (airway) HAE attack must be advised to seek immediate medical attention after administration, even if symptoms improve [2].
    • Injection Site Reactions: Mild, transient injection site reactions (e.g., redness, swelling, itching, pain) are very common, occurring in up to 97% of patients in clinical trials. These typically resolve without intervention [1] [3] [2].

Pharmacokinetic and Safety Profile

For researchers and clinicians, the quantitative pharmacological and safety data is summarized in the table below.

Table 2: Pharmacokinetic and Safety Profile of this compound

Category Details
Bioavailability ~97% (subcutaneous) [1]
Time to Cmax (Tmax) ~0.75 hours (subcutaneous) [1]
Elimination Half-Life 1.4 ± 0.4 hours [1]
Metabolism Proteolytic cleavage (not via Cytochrome P450 system) [1]
Route of Elimination Primarily renal (as inactive metabolites) [1]
Common Adverse Reactions Injection site reactions (~97%), fever, transaminase increases, dizziness, rash [1] [3] [2]
Important Drug Interaction ACE inhibitors: this compound may attenuate the antihypertensive effect of ACE inhibitors. Concomitant use is contraindicated [1] [3].
Use in Special Populations Elderly: Increased systemic exposure observed, but no differences in efficacy or safety identified. Pediatric: Safety and effectiveness not established [1] [2].

Experimental Insights into this compound's Mechanism

Recent scientific investigations have revealed that this compound's activity is not limited to the bradykinin B2 receptor. It also acts as a ligand for the Mas-related G-protein-coupled receptor member X2 (MRGPRX2) on mast cells [5].

  • MRGPRX2 Activation: this compound can bind to MRGPRX2, acting as a "balanced ligand" that activates both G-protein and β-arrestin signaling pathways in primary human skin mast cells. This leads to degranulation, releasing mediators like histamine and tryptase, as well as receptor internalization and desensitization [5].
  • Clinical Relevance: This mechanism is believed to be responsible for the very frequent injection site reactions (edema and itch) observed during this compound therapy. It also positions this compound as a pharmacological tool for probing MRGPRX2 function in clinical skin tests [5].
Experimental Protocol: β-Hexosaminidase Release Assay

This protocol is used to measure MRGPRX2-mediated mast cell degranulation in response to this compound [5].

  • Cell Preparation: Use primary human skin mast cells (purified via positive selection with anti-c-Kit microbeads, >98% purity) or the LAD2 mast cell line.
  • Stimulation: Challenge the cells with a saturating concentration of this compound (e.g., 200 µg/mL) or a control agonist like Substance P (60 µM) in PAG-CM buffer for 60 minutes.
  • Sample Collection: Collect the supernatant (SN). Pellet the cells and lyse them by rapid freeze-thaw cycling.
  • Enzyme Detection:
    • Incubate aliquots of the supernatant and cell lysate with the substrate 4-methylumbelliferyl-N-acetyl-β-D-glucosaminide (5 µM in citrate buffer, pH 4.5) for 60 minutes at 37°C.
    • Stop the reaction with sodium carbonate buffer (pH 10.7).
  • Measurement: Measure the fluorescence intensity (excitation ~360 nm, emission ~450 nm). The percentage of β-hexosaminidase release is calculated as: [SN / (SN + Lysate)] × 100%.

The experimental workflow and key findings from this assay can be visualized in the following diagram:

G A Stimulate Mast Cells with this compound B MRGPRX2 Activation A->B C G-protein Signaling (Gi, Gq) B->C D β-arrestin Recruitment B->D E Downstream Signaling (Ca²⁺, PI3K, ERK) C->E D->E F Cellular Responses E->F G Degranulation (β-hexosaminidase release) F->G H Receptor Internalization & Desensitization F->H

Conclusion

This compound is a critical acute therapy for HAE attacks, with a well-defined mechanism of action as a bradykinin B2 receptor antagonist. The availability of a ready-to-use, stable, prefilled syringe facilitates prompt patient-administered treatment. For researchers, understanding its dual pharmacology—both as a B2 receptor blocker and a balanced MRGPRX2 agonist—is essential for fully explaining its clinical efficacy and side effect profile. Further research into its effects on MRGPRX2 may provide deeper insights into mast cell biology and pseudo-allergic drug reactions.

References

Icatibant in Pediatric HAE: Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Hereditary angioedema with C1 inhibitor deficiency (C1-INH-HAE) often manifests in childhood and can intensify during puberty [1]. Icatibant, a subcutaneous bradykinin B2 receptor antagonist, provides a targeted treatment for acute attacks in this population. These notes consolidate the latest evidence and methodologies for researchers and clinicians.

Clinical Evidence and Efficacy Data

The efficacy and safety of this compound in pediatric patients are supported by a phase 3 clinical trial and pharmacokinetic analyses.

Table 1: Summary of Pediatric Clinical Trial (NCT01386658)
Parameter Findings
Study Reference [1]
Patient Population Aged 2 to <18 years with C1-INH-HAE
Study Groups Prepubertal (Children) & Pubertal/Postpubertal (Adolescents)
This compound Dose 0.4 mg/kg (maximum 30 mg), single subcutaneous dose [1]
Attack Types Treated Cutaneous (72.7%), Abdominal (22.7%), Mixed (4.5%), Laryngeal (0%) [1]
Primary Efficacy Endpoint Time to onset of symptom relief (TOSR: ≥20% improvement in composite score)
Median TOSR 1.0 hour (identical for children and adolescents) [1]
Safety Population (n) 32 patients [1]
Efficacy Population (n) 22 patients (11 children, 11 adolescents with attacks) [1]
Table 2: Safety and Tolerability Profile in Pediatrics
Category Details
Most Common Adverse Events (AEs) Injection-site reactions (erythema, swelling) affected 90.6% of patients; most were mild/moderate and resolved within 6 hours [1].
Other Frequent AEs Gastrointestinal symptoms occurred in 9.4% of patients [1].
Serious AEs No reports of anaphylaxis or hypersensitivity in the trial [1]. Across clinical programs, anti-icatibant antibodies were rare and not associated with efficacy loss [2].

Pharmacokinetic and Dosing Protocols

Population PK and Exposure-Response Analysis

A population modeling analysis that included 31 pediatric patients concluded that this compound undergoes rapid absorption, with a time to peak concentration of approximately 0.5 hours post-dose [3]. The analysis demonstrated a flat exposure-response relationship, confirming that the 0.4 mg/kg dose achieves exposure levels sufficient for a rapid therapeutic effect, with a mean time to symptom relief of 1.38 hours [3].

Recommended Dosing Protocol
  • Standard Dosing: A single subcutaneous injection of 0.4 mg/kg, with a maximum dose of 30 mg [1] [3].
  • Weight Band-Based Dosing: Simulations support a weight-band approach for practical clinical use [3]. This protocol is summarized in the diagram below.

weight_band_dosing Start Pediatric Patient (2 to <18 years) Step1 Measure Body Weight Start->Step1 Initiate Treatment Step2 Determine Weight Band Step1->Step2 Proceed to Dosing Step3 Administer this compound Subcutaneous Injection Step2->Step3 Select Pre-filled Syringe Band1 Dose: 10 mg Step2->Band1 12-25 kg Band2 Dose: 15 mg Step2->Band2 26-40 kg Band3 Dose: 20 mg Step2->Band3 41-50 kg Band4 Dose: 25 mg Step2->Band4 51-65 kg Band5 Dose: 30 mg Step2->Band5 >65 kg End Symptom Relief (Median: 1.0 hour) Step3->End Observe Patient Band1->Step3 Band2->Step3 Band3->Step3 Band4->Step3 Band5->Step3

Diagram 1: Logical workflow for this compound dosing in pediatric patients, incorporating the weight-band-based regimen [3].

Detailed Experimental Methodology

Clinical Trial Design (NCT01386658)

The key phase 3 study was an open-label, single-arm trial [1].

  • Patients: Aged 2 to under 18 years, categorized as prepubertal (children) or pubertal/postpubertal (adolescents) [1].
  • Intervention: A single subcutaneous dose of this compound (0.4 mg/kg, max 30 mg) for an acute HAE attack [1].
  • Endpoint Assessment: The primary endpoint was the Time to Onset of Symptom Relief (TOSR), defined as the earliest time post-treatment at which the composite symptom score improved by ≥20% [1]. Symptoms were tracked using age-appropriate tools like the Faces Pain Scale-Revised (FPS-R) and the Faces, Legs, Activity, Cry, and Consolability (FLACC) scale [4].
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis
  • Model: A two-compartment population PK model with linear elimination was developed using data from 141 adults and 31 pediatric patients [3].
  • Parameters: The apparent clearance and central volume of distribution were estimated at 15.4 L/h and 20.4 L, respectively, with body weight being the primary covariate [3].
  • Simulation: The model simulated various dosing regimens to confirm that the proposed weight-band dosing provides exposure comparable to the 0.4 mg/kg dose [3].

Critical Safety and Administration Protocols

  • Laryngeal Attacks: In case of acute laryngeal HAE attacks, patients should be advised to inject this compound and then go to the nearest hospital emergency room immediately [5] [2].
  • Dosing for Subsequent Attacks: For a single attack, up to 3 doses of this compound 30 mg each, administered at least 6 hours apart, may be used [5].
  • Training: Patients and caregivers must receive training on proper subcutaneous injection technique before self-administration [5].

Conclusion

This compound represents a valuable therapeutic option for acute HAE attacks in pediatric patients. The presented data and protocols provide a framework for its effective and safe application in clinical practice and further research.

References

Comprehensive Application Notes and Protocols: Icatibant for ACE Inhibitor-Induced Angioedema (ACE-IIA)

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanistic Rationale

Angiotensin-converting enzyme inhibitor-induced angioedema (ACE-IIA) represents a potentially life-threatening adverse effect occurring in approximately 0.1-1% of patients treated with ACE inhibitors, with certain populations such as African Americans facing up to 4.5 times higher risk [1] [2]. This condition typically manifests as non-pitting, non-pruritic edema affecting the face, lips, tongue, and upper airway, with approximately 10% of cases progressing to airway compromise requiring intensive intervention [2]. The pathophysiological understanding of ACE-IIA centers on bradykinin-mediated pathways rather than histaminergic mechanisms, explaining the characteristic lack of response to conventional anaphylaxis treatments such as antihistamines, corticosteroids, and epinephrine [3] [4].

The mechanistic basis for icatibant in ACE-IIA stems from its targeted action on the bradykinin pathway. ACE inhibitors block kininase II, which is identical to angiotensin-converting enzyme, thereby impairing bradykinin degradation and leading to bradykinin accumulation [4] [2]. Elevated bradykinin levels stimulate B2 receptors on vascular endothelium, resulting in increased vascular permeability and plasma extravasation that manifests clinically as angioedema [5]. This compound, a synthetic decapeptide with 5 nonproteinogenic amino acids, functions as a competitive antagonist selective for the bradykinin B2 receptor with similar affinity to bradykinin itself but with 2-3 times higher potency than earlier B2 receptor antagonists [5]. By blocking bradykinin from binding to its receptor, this compound directly interrupts the final common pathway leading to edema formation in ACE-IIA [5] [6].

Table 1: Key Pharmacological Properties of this compound

Parameter Specification Clinical Significance
Mechanism of Action Competitive bradykinin B2 receptor antagonist Directly targets ACE-IIA pathophysiology
Bioavailability ~97% after subcutaneous administration Ensures nearly complete drug delivery
Time to Cmax ~0.75 hours Rapid absorption suitable for acute attacks
Elimination Half-life 1.4 ± 0.4 hours Short duration matches acute nature of attacks
Metabolism Proteolytic enzymes (not CYP450) Reduced drug interaction potential
Primary Excretion Renal (as inactive metabolites) <10% as unchanged drug

Clinical Evidence Summary

Efficacy Evidence for this compound in ACE-IIA

The evidence supporting this compound use in ACE-IIA primarily derives from case series, retrospective analyses, and limited controlled trials, as no medications currently hold FDA approval for this specific indication [3] [4]. A comprehensive 2016 review noted that this compound has the most substantial evidence base among off-label options for serious or life-threatening ACE-IIA, with documentation of rapid symptom resolution occurring within 10 minutes to 6 hours in multiple cases, often avoiding the need for intubation or tracheotomy [3]. This review identified this compound as generally well-tolerated in ACE-IIA cases, with its use being incorporated into several practice guidelines and algorithms as a second-line agent for life-threatening presentations [3].

The This compound Outcome Survey (IOS), an international observational registry, has provided valuable real-world evidence supporting this compound's effectiveness in bradykinin-mediated angioedema, though primarily in hereditary angioedema (HAE) [7]. In this real-world setting, this compound demonstrated a median time to resolution of 6.0 hours for laryngeal attacks, with a single injection sufficient in 87.9% of cases [7]. These outcomes compare favorably with the median duration of 48 hours for untreated attacks historically observed in HAE patients, supporting the pharmacological rationale for its use in other bradykinin-mediated conditions like ACE-IIA [7].

However, the evidence is not uniformly positive. A 2025 systematic review noted that while earlier studies showed promise for this compound in ACE-IIA, larger randomized controlled trials and subsequent meta-analyses have demonstrated no significant improvement in time to symptom resolution compared to conventional care [4]. This highlights the need for additional well-controlled studies to definitively establish this compound's efficacy in ACE-IIA and identify which patient subsets are most likely to benefit.

Comparative Pharmacotherapy for ACE-IIA

Table 2: Comparative Pharmacotherapeutic Options for ACE-IIA

Agent Mechanism of Action Evidence Level Efficacy Summary Key Considerations
This compound Bradykinin B2 receptor antagonist Multiple case series, RCTs with conflicting results Mixed evidence; some reports show rapid resolution (0.17-6h) Highest cost; most specific mechanism; injection site reactions common
Fresh Frozen Plasma (FFP) Contains kininase II for bradykinin degradation Case series (n=7) Symptom improvement in 2-4 hours; all cases improved in series Theoretical benefit; limited evidence; transfusion risks
Tranexamic Acid (TXA) Inhibits plasmin activation, reducing bradykinin production Retrospective cohorts (n=16-33) 74-88% show improvement; may prevent intubation Low cost; favorable safety; optimal dosing unclear
C1 Esterase Inhibitor Inhibits kallikrein and factor XIIa in contact system Case-control study (n=10) vs historical controls Shorter time to complete symptom relief Very high cost; limited evidence in acquired ACE-IIA
Ecallantide Plasma kallikrein inhibitor Two RCTs No significant improvement demonstrated High cost; limited efficacy evidence

Experimental Protocols

Clinical Administration Protocol

For researchers designing clinical trials investigating this compound for ACE-IIA, the following protocol outlines key administration parameters based on existing literature and pharmacological properties:

  • Dosing and Administration:

    • The standard dose for adults is 30 mg administered subcutaneously [8] [5].
    • The injection should be given in the abdominal region, alternating sides if repeated doses are necessary [8].
    • In severe or refractory cases, a second dose may be administered 6 hours after the initial injection [8].
  • Preparation and Handling:

    • This compound is supplied as a ready-to-use solution in a prefilled syringe [5].
    • The solution should be inspected visually for particulate matter and discoloration before administration [5].
    • No reconstitution or dilution is required [5].
  • Clinical Monitoring:

    • Vital signs (blood pressure, heart rate, respiratory rate, oxygen saturation) should be monitored every 15 minutes for the first hour post-injection, then with each assessment of angioedema severity [8].
    • Airway assessment should be performed continuously, as laryngeal edema may progress despite treatment [6].
    • Time to symptom improvement should be documented systematically using standardized assessment scales [8].
Randomized Controlled Trial Design

For investigators conducting clinical trials on this compound for ACE-IIA, the following methodology from published studies provides a rigorous framework:

  • Randomization and Blinding:

    • Patients should be randomized in a 1:1 ratio to receive either this compound 30 mg or matching placebo (normal saline) [8].
    • A permuted-block randomization algorithm should be employed, stratified by relevant factors such as race due to differential risk profiles [8] [2].
    • Double-blinding is essential—study medication should be prepared and labeled by an independent investigational drug service, and administering nurses should not reveal treatment assignment to research personnel [8].
  • Outcome Measures:

    • Primary Endpoint: Time to complete or near-complete resolution of symptoms, defined as resolution of edema restoring normal function and appearance [3] [7].
    • Secondary Endpoints: Need for airway intervention (intubation/tracheostomy), ICU admission, hospital length of stay, use of rescue medications, and recurrence of symptoms [4].
    • Safety Assessment: Documentation of adverse events, particularly injection site reactions (erythema, swelling, pain), which are common but generally self-limiting [5] [6].
  • Statistical Considerations:

    • Based on existing evidence, a sample size of approximately 40-50 patients per group would provide 80% power to detect a clinically significant difference in time to resolution (e.g., 6 hours vs. 24 hours) with α=0.05 [3] [6].
    • Time-to-event analyses (Kaplan-Meier curves with log-rank test) are appropriate for the primary endpoint [7].

G ACE_inhibitor ACE Inhibitor Administration reduced_kininase Reduced Kininase II Activity ACE_inhibitor->reduced_kininase ACE Inhibition bradykinin_accumulation Bradykinin Accumulation reduced_kininase->bradykinin_accumulation Impaired Breakdown B2_activation B2 Receptor Activation bradykinin_accumulation->B2_activation Binding increased_permeability Increased Vascular Permeability B2_activation->increased_permeability Signaling angioedema Angioedema Formation increased_permeability->angioedema Plasma Extravasation This compound This compound Administration receptor_blockade B2 Receptor Blockade This compound->receptor_blockade SC Injection receptor_blockade->B2_activation Competitive Inhibition symptom_resolution Symptom Resolution receptor_blockade->symptom_resolution 4-8 Hours

Diagram 1: Mechanism of ACE Inhibitor-Induced Angioedema and this compound Therapeutic Action. This pathway illustrates the bradykinin-mediated pathophysiology of ACE-IIA and this compound's targeted receptor blockade mechanism.

Research Considerations and Diagnostic Challenges

Patient Selection and Diagnostic Differentiation

A critical challenge in studying this compound for ACE-IIA involves accurate patient identification and diagnosis. Recent research has revealed that nearly half of patients referred for suspected ACE-IIA may actually have mast cell-mediated angioedema (AE-MC) occurring coincidentally during ACE inhibitor therapy [1]. This distinction has profound implications for both clinical management and research outcomes, as mast cell-mediated angioedema responds to conventional therapies (antihistamines, corticosteroids) while bradykinin-mediated angioedema does not [1].

A 2025 retrospective study developed a 5-point diagnostic score to differentiate ACE-IIA from mast cell-mediated angioedema [1]. Key factors associated with ACE-IIA diagnosis include:

  • Number of angioedema episodes between ACE inhibitor initiation and consultation ≤3 (1 point)
  • Duration of attacks >24 hours regardless of treatments administered (1 point)
  • Hospitalization in intensive care unit (1 point)
  • No recurrence of angioedema after ACE inhibitor discontinuation (2 points)

Patients scoring 0-2 points have a low probability (93% sensitivity) of ACE-IIA, while those scoring 4-5 points have a high probability (97% specificity) [1]. Researchers should incorporate these diagnostic criteria into patient selection protocols to ensure study population homogeneity and reduce misclassification bias.

G start Patient with Suspected ACE-IIA assess_factors Assess Diagnostic Factors start->assess_factors factor1 ≤3 AE Episodes since ACEI Initiation assess_factors->factor1 +1 Point factor2 Attack Duration >24h assess_factors->factor2 +1 Point factor3 ICU Admission Required assess_factors->factor3 +1 Point factor4 No Recurrence After ACEI Discontinuation assess_factors->factor4 +2 Points calculate_score Calculate Diagnostic Score factor1->calculate_score factor2->calculate_score factor3->calculate_score factor4->calculate_score low_prob Low Probability of ACE-IIA (0-2 points) calculate_score->low_prob Score 0-2 high_prob High Probability of ACE-IIA (4-5 points) calculate_score->high_prob Score 4-5 consider_alt Consider Alternative Diagnoses (AE-MC) low_prob->consider_alt research_candidate Appropriate Research Candidate for this compound Trial high_prob->research_candidate

Diagram 2: Diagnostic Algorithm for ACE Inhibitor-Induced Angioedema (ACE-IIA). This clinical decision pathway assists in appropriate patient selection for this compound research studies based on validated diagnostic factors.

Practical Considerations and Future Research Directions

Several important practical considerations emerge from the existing literature on this compound for ACE-IIA. The high cost of this compound (approximately $3,000-$4,000 per dose) presents significant economic challenges for widespread use, particularly when compared to alternatives like tranexamic acid which costs approximately $10-$50 per dose [4] [2]. This cost-benefit calculation becomes particularly relevant in light of inconsistent efficacy evidence across studies.

Future research should prioritize several key areas:

  • Larger prospective randomized controlled trials with adequate power to detect clinically significant differences in time to resolution and airway intervention rates
  • Predictive biomarker development to identify patient subsets most likely to respond to this compound therapy
  • Direct comparative effectiveness studies between this compound, FFP, TXA, and other potential therapies
  • Optimal dosing and timing investigations, including whether earlier administration improves outcomes
  • Economic analyses to determine cost-effectiveness in various clinical scenarios

Additionally, researchers should note that airway management remains paramount in severe ACE-IIA cases. Even when studying this compound, protocols must emphasize that timely intubation should not be delayed in patients with progressive airway compromise, as the medication does not provide immediate relief and treatment failure has been documented [6].

Conclusion

This compound represents a targeted therapeutic approach for ACE-IIA through its specific antagonism of bradykinin B2 receptors. While current evidence from case series and some controlled trials suggests potential benefit in reducing time to resolution and avoiding invasive airway procedures, larger randomized studies have shown conflicting results regarding its efficacy. Researchers should implement rigorous diagnostic criteria to ensure appropriate patient selection and consider comparative effectiveness designs that evaluate this compound against alternative treatments like TXA and FFP. Despite its mechanistic rationale, this compound's high cost and inconsistent evidence support its classification as an investigational intervention for ACE-IIA rather than standard care, highlighting the need for further well-controlled studies to definitively establish its role in managing this potentially life-threatening condition.

References

Icatibant Clinical Trial Design and Endpoints: Application Notes and Protocols for HAE Management

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanism of Action

Icatibant is a selective bradykinin B2 receptor antagonist approved for the treatment of acute hereditary angioedema (HAE) attacks. HAE is characterized by recurrent episodes of swelling in various body parts, including the skin, abdomen, and upper airway. These attacks are mediated by excessive bradykinin signaling, which leads to increased vascular permeability and edema. This compound counteracts this process by competitively inhibiting the bradykinin B2 receptor, thereby alleviating swelling and pain. The drug is administered as a 30 mg subcutaneous injection, offering a convenient route for patients to self-manage acute attacks. The clinical development program for this compound was designed to demonstrate its efficacy and safety across a range of acute HAE attack types, leading to its approval in various regions [1].

Clinical Trial Designs and Endpoints

The this compound clinical program included three pivotal controlled trials. The design and patient populations of these studies are summarized in the table below.

Table 1: Overview of this compound Pivotal Clinical Trials

Trial Identifier Design Patient Population Intervention Primary Endpoint
Trial 1 Randomized, double-blind, placebo-controlled, parallel-group 98 adults with moderate to severe cutaneous/abdominal or mild to moderate laryngeal attacks This compound 30 mg SC vs. Placebo Time to 50% reduction in symptom severity based on a 3-item composite VAS
Trial 2 Placebo-controlled 26 adults with acute HAE attacks This compound 30 mg SC vs. Placebo Time to 50% reduction in symptom severity
Trial 3 Active-controlled 35 adults with acute HAE attacks This compound 30 mg SC vs. Active comparator Time to 50% reduction in symptom severity
Key Methodological Protocols
  • Patient Training Protocol: Patients must be trained by a healthcare provider or a clinical education manager on the proper technique for self-administering the subcutaneous injection. They should not inject this compound until this training is successfully completed [1].
  • Dosing Protocol: The approved dose is 30 mg administered subcutaneously. For attacks that persist or recur, at least 6 hours must elapse before a second 30 mg dose is administered. A maximum of three doses within a 24-hour period is permitted [1].
  • Endpoint Assessment Protocol: The primary efficacy endpoint in the pivotal trials was the time to onset of symptom relief, defined as the time from treatment administration until the patient achieved at least a 50% reduction from the pre-treatment composite 3-item Visual Analog Scale (VAS) score. This composite VAS averaged patient assessments of skin swelling, skin pain, and abdominal pain on a 100 mm scale [1].
  • Special Protocol for Laryngeal Attacks: In the case of acute laryngeal HAE attacks, which are potentially life-threatening, patients are advised to self-administer this compound and then immediately proceed to the nearest hospital emergency room for further monitoring and care [1].

Efficacy Data and Results

The efficacy of this compound was demonstrated across multiple clinical trials and for various types of HAE attacks. The key outcomes are consolidated in the table below.

Table 2: Summary of this compound Efficacy Outcomes from Clinical Trials

Efficacy Measure Result Context and Comparison
Median Time to 50% Symptom Reduction 2.0 hours Versus 19.8 hours with placebo (P<0.001) [1]
Median Time to Almost Complete Symptom Relief 8.0 hours Versus 36.0 hours with placebo [1]
Attacks Treated with a Single Dose ~90% Proportion of attacks not requiring a second dose [1]
Consistency Across Multiple Attacks Similar median time to relief (2.0-2.3 hours) Observed for the first 5 attacks treated (582 attacks total) [1]
Efficacy in Laryngeal Attacks Similar outcomes to non-laryngeal attacks Demonstrated in 60 patients treated for laryngeal attacks; 92.9% treated with a single dose [1]
Time to Onset of Symptom Relief (PGI-C) 1.1 hours (median) Data from RAPIDe-2 extension study for non-upper airway attacks [2]
Time to Complete Attack Resolution 10.6 hours (median) Data from RAPIDe-2 extension study [2]

Pharmacological Background and Signaling Pathway

This compound's mechanism is rooted in the bradykinin-mediated signaling pathway. In HAE, a deficiency or dysfunction of the C1 esterase inhibitor leads to uncontrolled activation of the contact system, resulting in excessive bradykinin production. Bradykinin binds to the B2 receptor on endothelial cells, triggering signaling cascades that cause vasodilation and plasma leakage into the interstitial space, manifesting as angioedema [2]. This compound acts as a competitive antagonist at this receptor, blocking bradykinin binding and thus preventing the downstream signaling events that lead to swelling.

The following diagram illustrates this pathway and the site of this compound's intervention, providing a visual representation of its targeted mechanism of action.

Integrated Clinical Trial Workflow

The evaluation of this compound followed a structured clinical trial workflow, from patient screening and treatment through to endpoint assessment. This process ensured consistent data collection for both efficacy and safety analyses. The workflow below outlines the key stages and decision points in the management of an acute HAE attack within the clinical trial setting.

G Clinical Trial Workflow for Acute HAE Attack Start Patient Experiences Acute HAE Attack Screen Screening & Eligibility (Confirmed HAE-1/2) Start->Screen Laryngeal Is Attack Laryngeal? Screen->Laryngeal Administer Administer This compound 30 mg SC Assess1 Assess for Onset of Symptom Relief (VAS) Administer->Assess1 Relief Symptom Relief Achieved? Assess1->Relief Persist Symptoms Persist or Recur Relief->Persist No Final Assess Primary Endpoint: Time to 50% VAS Reduction & Safety Relief->Final Yes Wait Wait ≥6 Hours Persist->Wait SecondDose Administer Second 30 mg Dose Wait->SecondDose SecondDose->Final Laryngeal->Administer No ER Proceed to Emergency Room for Monitoring Laryngeal->ER Yes ER->Administer

Discussion and Future Directions

The data from the this compound clinical trials robustly support its use as an effective on-demand treatment for acute HAE attacks. The rapid onset of action, consistent efficacy across multiple attack types and recurrences, and ability for self-administration address critical unmet needs in HAE management. The clinical trial designs successfully employed patient-reported outcomes, such as the composite VAS, which directly capture the patient's experience of the disease and the benefit of treatment.

Future research in bradykinin-mediated angioedema continues to build upon this foundation. Novel oral bradykinin B2 receptor antagonists, such as deucrictibant, are in clinical development for both on-demand and prophylactic use. These agents aim to offer greater convenience and explore new clinical endpoints. For instance, the RAPIDe-3 phase 3 trial is the first to pre-specify the exploration of 'end-of-progression' as an endpoint, seeking to more comprehensively capture the full timeline of an HAE attack from start to finish [2]. Furthermore, research is expanding into other bradykinin-mediated diseases, such as acquired angioedema (AAE-C1INH), for which there are currently no approved therapies [2].

References

Characteristics of Injection Site Reactions

Author: Smolecule Technical Support Team. Date: February 2026

In clinical trials, injection site reactions were extremely common, affecting up to 97% of patients receiving icatibant subcutaneously [1]. These reactions are a known effect of the drug's formulation and mechanism.

The table below summarizes the typical characteristics and frequency of these reactions based on pooled clinical trial data [2] [1].

Reaction Feature Clinical Description & Frequency
Nature of Reactions Redness, swelling, warmth, pain, itching, burning sensation, erythema, urticaria, bruising, hematoma, numbness, pressure sensation [2] [1].
Typical Severity Generally mild to moderate in intensity [2].
Time Course Typically transient, resolving spontaneously without the need for intervention [2] [3].
Incidence in Trials Very common (≥1/10); reported in 97% of patients in placebo-controlled trials [1].

Management and Troubleshooting Guide for Researchers

For professionals designing clinical trials or monitoring the safety of this compound, consider the following guidelines based on the prescribing information and real-world studies.

Consideration Guidance for Research and Management
Expected & Self-Limiting Reassurance that ISRs are expected, generally mild, and resolve on their own [2] [3].
Dosing Considerations Adhere to labeled dosing (max 3 injections/24 hours). Real-world data shows most attacks (9/10) require only one injection [2] [4] [5].
Long-Term Safety Observational data indicates no new safety concerns with repeated use for multiple attacks over years [3].
Patient Education & Training For real-world studies, proper training in subcutaneous injection technique is critical to minimize discomfort and ensure correct administration [2].

Experimental Observation and Assessment Workflow

For consistency in clinical trial data collection, you can implement a standardized workflow for observing and assessing injection site reactions. The diagram below outlines a logical pathway for this process.

ISR_Workflow Start This compound SC Injection Obs Observe Injection Site Start->Obs Assess Assess Reaction Characteristics Obs->Assess Symptom Symptom Type (e.g., Pain, Erythema, Swelling) Assess->Symptom Severity Severity Grade (Mild, Moderate, Severe) Assess->Severity Duration Duration to Resolution Assess->Duration Record Record in CRF Symptom->Record Severity->Record Duration->Record

Key Takeaways for Protocol Development

  • Primary Tolerability Finding: Injection site reactions are the most common adverse event but are not typically a barrier to treatment.
  • Safety Reassurance: Long-term and real-world safety data align with controlled clinical trials, showing no new major safety signals with repeated use [3].
  • Protocol Considerations: Clinical trial protocols should include specific case report form (CRF) pages for consistent documentation of injection site reactions.

References

icatibant drug inefficacy and reinjection protocol

Author: Smolecule Technical Support Team. Date: February 2026

Drug Inefficacy & Reinjection Protocol

The table below summarizes the key data on treatment response and the official reinjection protocol.

Aspect Details & Quantitative Data
Initial Response A single 30 mg subcutaneous dose provides symptom relief within 2 to 2.5 hours (median time) for most attacks [1]. In clinical trials, 92.4% of attacks responded to a single dose [1].
Reinjection Protocol If symptoms are inadequate or recur, an additional 30 mg dose may be administered [1] [2]. A minimum of 6 hours must pass between injections [1] [3]. No more than 3 injections (90 mg total) should be given within a 24-hour period [1] [2] [3].
Reported Incidence of Inefficacy In a large real-world safety study (Icatibant Outcome Survey), the event "drug ineffective" was reported in only 0.9% of patients (5 out of 557) [4].

Associated Evidence & Methodologies

For your technical documentation, here is a deeper look at the supporting evidence and clinical context.

  • Source of Data: The reinjection protocol is established in the official full prescribing information for this compound [2]. The data on low incidence of inefficacy comes from the This compound Outcome Survey (IOS), an ongoing, international, observational registry that monitors the safety and effectiveness of this compound in a real-world setting [4].
  • Clinical Trial Context: The efficacy that led to regulatory approval was demonstrated in Phase III clinical trials known as FAST-1, FAST-2, and FAST-3 [5]. A supportive analysis of these trials showed a significant reduction in the time to onset of symptom relief compared to placebo or comparator [6].
  • Troubleshooting Guidance: In a clinical or research setting, if a patient or subject does not respond to the first injection, the following steps are recommended:
    • Ensure Proper Administration: Verify the injection was given subcutaneously, ideally in the abdominal area [1].
    • Allow Sufficient Time: Wait for at least 6 hours to assess the full effect of the initial dose before considering a second injection [1].
    • Evaluate Other Causes: For laryngeal (throat) attacks, which can be life-threatening, patients must seek immediate medical attention at an emergency room even after administering this compound [1] [3].

Mechanism of Action Workflow

The following diagram illustrates the pathophysiology of HAE and how this compound works to resolve symptoms, which underpins its efficacy.

G Start HAE Attack Trigger C1Deficiency C1-INH Deficiency/Dysfunction Start->C1Deficiency UncheckedProduction Unchecked Bradykinin Production C1Deficiency->UncheckedProduction B2Receptor Bradykinin B2 Receptor UncheckedProduction->B2Receptor Bradykinin Binds Symptoms Symptoms: Localized Swelling, Inflammation, Pain B2Receptor->Symptoms This compound This compound Injection Block Competitive Antagonism This compound->Block Mechanism of Action Block->B2Receptor Prevents Binding Relief Symptom Relief Block->Relief

References

optimizing time to treatment with icatibant

Author: Smolecule Technical Support Team. Date: February 2026

FAQs for Researchers & Scientists

  • Q1: What are the established clinical dosing parameters for icatibant? this compound is a subcutaneous injection. The standard adult dose is 30 mg, which can be repeated at intervals of at least 6 hours if symptoms persist or recur, with a maximum of 3 doses in any 24-hour period [1] [2] [3]. For pediatric populations (aged 2-17 years), dosing is weight-based [1]. Real-world data confirms that a single 30 mg dose is sufficient for most HAE attacks, regardless of patient body mass index (BMI) [4].

  • Q2: How does the timing of administration impact treatment outcomes? Guidelines emphasize administering this compound as early as possible upon recognition of an HAE attack [5] [6]. Real-world evidence from the this compound Outcome Survey shows that earlier treatment is associated with significantly shorter times to symptom resolution. For example, one study found that patients with higher BMI tended to treat attacks earlier, resulting in a shorter overall attack duration [4].

  • Q3: What is the mechanistic basis for this compound's primary efficacy and its common side effects? this compound's primary mechanism is competitive antagonism of the bradykinin B2 receptor, which treats HAE attacks by blocking the bradykinin-mediated pathway that causes vascular permeability and swelling [1] [5]. However, a 2025 study reveals that this compound also acts as a balanced ligand for the Mas-related G-protein coupled receptor member X2 (MRGPRX2) on primary human skin mast cells [7] [8]. This interaction triggers mast cell degranulation, explaining the very common injection-site reactions (e.g., redness, swelling, itch) observed in up to 97% of patients in clinical trials [1] [5]. This dual-receptor activity is crucial for a complete understanding of the drug's in vivo effects.

Summary of Quantitative & Clinical Data

The tables below consolidate key clinical and real-world data to inform your research models and analyses.

Table 1: Established Dosing Regimens for this compound

Population Recommended Dose Maximum Frequency Key Considerations & Sources
Adults 30 mg (3 mL) 3 doses in 24 hours (min 6-hour intervals) Real-world data shows 71.9-83.8% of attacks resolved with one dose [1] [4].
Pediatric (2-17 yrs) 0.4 mg/kg to 30 mg based on weight bands (see Table 1 in [1]) Limited data for >1 dose/attack For children <2 years or <12 kg, safety/efficacy not established [1].

Table 2: Key Findings from Real-World Effectiveness Studies

Study Parameter Findings & Relevance to Time-to-Treatment Source
BMI & Effectiveness No significant impact of BMI on need for a single injection. Supports fixed-dose efficacy across body weights. [4] This compound Outcome Survey
Early Treatment Shorter time-to-treatment was associated with significantly shorter time to symptom resolution and overall attack duration. [4] This compound Outcome Survey
Rescue Medication Use Patients with obese BMI used rescue medication (pdC1-INH) more often, suggesting potential areas for optimization in specific subpopulations. [4] This compound Outcome Survey

Experimental Protocols for Key Mechanisms

For researchers investigating the novel MRGPRX2-mediated effects of this compound, here are core methodologies from recent primary literature.

  • Protocol 1: Assessing Mast Cell Degranulation via β-Hexosaminidase Release [8]

    • Cell Source: Use primary human skin mast cells (isolated from foreskin, purity >98%) or the LAD2 mast cell line.
    • Stimulation: Challenge cells with a saturating concentration of this compound (e.g., 200 µg/mL) for 60 minutes in a PIPES-based buffer.
    • Detection: Collect cell supernatants. Lyse pelleted cells to release total cellular content.
    • Measurement: Assess β-hexosaminidase activity in both supernatants and cell pellets using a colorimetric substrate (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide). Calculate the percentage of total enzyme released into the supernatant as a marker of degranulation.
  • Protocol 2: Evaluating MRGPRX2 Internalization by Flow Cytometry [8]

    • Cell Preparation: Incubate primary skin mast cells or LAD2 cells with this compound or a control agonist (e.g., Substance P).
    • Staining: After stimulation, label cells with a fluorescent antibody against MRGPRX2.
    • Analysis: Analyze cells by flow cytometry. A decrease in the surface fluorescence intensity of MRGPRX2 post-stimulation indicates receptor internalization. Compare the potency of this compound to other agonists.
  • Protocol 3: Investigating Signaling Pathways by Immunoblotting [8]

    • Stimulation & Lysis: Stimulate mast cells with this compound for various time points. Lyse cells to extract proteins.
    • Gel Electrophoresis & Transfer: Separate proteins by SDS-PAGE and transfer to a membrane.
    • Antibody Probing: Probe the membrane with phospho-specific antibodies against key signaling nodes (e.g., ERK, p38, AKT, JNK).
    • Detection: Use chemiluminescence to detect antibody binding. Increased phosphorylation indicates activation of the respective pathway.

Signaling Pathway Diagrams

The following diagrams illustrate the dual-receptor activity of this compound, which is central to its efficacy and side effect profile.

G cluster_b2 Bradykinin B2 Receptor Pathway (Therapeutic) cluster_mrgrp MRGPRX2 Receptor Pathway (Side Effects) BK Bradykinin B2R B2 Receptor BK->B2R Edema Vascular Leakage & HAE Attack B2R->Edema Ica_B2 This compound (Antagonist) Ica_B2->B2R  Blocks Ica_MR This compound (Balanced Ligand) MRGPRX2 MRGPRX2 Receptor Ica_MR->MRGPRX2 GProt Gαi & Gαq Proteins MRGPRX2->GProt BetaArr β-arrestin Recruitment MRGPRX2->BetaArr Degran Mast Cell Degranulation GProt->Degran Internalize Receptor Internalization BetaArr->Internalize BetaArr->Degran ISR Injection Site Reactions Degran->ISR

G Start Primary Human Skin Mast Cell Isolation & Culture Step1 Stimulation: This compound (200 µg/mL) Start->Step1 Step2 Degranulation Assay (β-hexosaminidase release) Step1->Step2 Step3 Receptor Internalization (Flow Cytometry) Step1->Step3 Step4 Signaling Analysis (Western Blot) Step1->Step4 Result1 Quantify % Degranulation Step2->Result1 Result2 Measure Surface MRGPRX2 Loss Step3->Result2 Result3 Detect p-ERK, p-AKT, p-p38 Step4->Result3

References

icatibant use in patients with cardiovascular disease

Author: Smolecule Technical Support Team. Date: February 2026

Icatibant: Mechanism of Action & Clinical Use

This compound is a bradykinin B2 receptor antagonist indicated for the treatment of acute attacks of hereditary angioedema (HAE) in adults [1] [2]. It is administered as a 30 mg subcutaneous injection, which can be self-administered by patients after proper training [1] [3].

The table below summarizes its core clinical and experimental pharmacology:

Aspect Description
Primary Clinical Use Treatment of acute HAE attacks [1].
Primary Mechanism Competitive antagonist of the bradykinin B2 receptor [2].
Dosing & Administration 30 mg subcutaneous injection; max 3 doses in 24 hours (at least 6 hours apart) [1] [3].
Common Adverse Reactions Injection site reactions (very common, >90%); others include pyrexia, transaminase increase, dizziness, rash [1].
Key Recent Finding Functions as a balanced ligand for MRGPRX2 in primary human skin mast cells, triggering degranulation, receptor internalization, and desensitization [4] [5].

A 2025 study revealed a significant finding for experimental design: this compound acts as a balanced ligand for the Mas-related G protein-coupled receptor member X2 (MRGPRX2) in primary human skin mast cells [4] [5]. This means it activates both G-protein and β-arrestin pathways in these physiologically relevant cells, leading not only to degranulation but also to receptor internalization and desensitization. This behavior differs from its previously known "biased" action in laboratory cell lines and is critical for understanding its clinical effects, such as injection-site edema and itch [5].

MRGPRX2 Signaling Pathway

The following diagram illustrates the key signaling pathways activated when this compound binds to MRGPRX2, based on the 2025 research [5]. This is crucial for understanding its off-target effects in the skin.

Key Considerations for Researchers

Based on the gathered information, here are critical points for your troubleshooting guides and FAQs:

  • Cell Model is Critical: The 2025 finding that this compound acts as a balanced ligand in primary human skin mast cells but not necessarily in transformed cell lines (like LAD2) is a major experimental consideration [4] [5]. Data generated in cell lines may not fully predict the drug's behavior in physiologically relevant systems.
  • Understand Off-Target Effects: The high frequency of injection site reactions (≥97%) is likely linked to MRGPRX2 activation in skin mast cells [1] [5]. This is an important consideration for both clinical profiling and experimental models of local toxicity.
  • Consult Specialized Resources for Cardiovascular Data: The search results did not provide specific data on this compound use in cardiovascular disease. For comprehensive and authoritative safety information, you should consult detailed prescribing documents from regulatory authorities like the FDA's Full Prescribing Information or the EMA's product overview.

References

managing breakthrough attacks with icatibant

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Evidence & Quantitative Data

The following data is primarily sourced from the Icatibant Outcome Survey (IOS), an ongoing international observational study that captures real-world treatment data [1] [2].

Table 1: Characteristics of HAE Attacks and this compound Treatment Outcomes [1]

Aspect Attacks with LTP Attacks without LTP
Proportion of Attacks 30.1% (973 of 3228 attacks) 69.9% (2255 of 3228 attacks)
Attack Severity (Severe/Very Severe) 61.4% (499 of 813 attacks with data) 53.3% (1080 of 2029 attacks with data)
Common Attack Sites Abdomen (47.6%), Skin (35.1%), Larynx (3.0%) Abdomen (52.1%), Skin (30.1%), Larynx (5.0%)
Attacks Resolved with One this compound Injection 82.5% (803 of 973 attacks) 82.8% (1868 of 2255 attacks)
Self-Administration Rate 76.4% of attacks 77.4% of attacks

Table 2: Effectiveness of this compound Across Different LTP Types [1] [2]

Long-Term Prophylaxis (LTP) Type This compound-Treated Breakthrough Attack Rate (per year)
Androgens (e.g., danazol) 1.5
Tranexamic Acid 1.6
C1-INH concentrate 2.3
No LTP (for comparison) 2.0

Mechanism of Action: this compound in HAE Attack Pathway

The diagram below illustrates how this compound works at the molecular level to resolve HAE attacks. This mechanism is consistent for both breakthrough attacks and attacks in patients not on prophylaxis.

G C1_INH_Deficiency C1-INH Deficiency/Dysfunction Excess_Kallikrein Excessive Kallikrein Production C1_INH_Deficiency->Excess_Kallikrein HMWK_Cleavage Uncontrolled Cleavage of HMWK Excess_Kallikrein->HMWK_Cleavage Excess_Bradykinin Supra-normal Bradykinin Levels HMWK_Cleavage->Excess_Bradykinin B2_Receptor_Binding Binds to B2 Receptor Excess_Bradykinin->B2_Receptor_Binding Endothelial_Effect Activation of Vascular Endothelial Cells B2_Receptor_Binding->Endothelial_Effect Symptom Breakthrough HAE Attack (Increased Vascular Permeability, Edema, Pain) Endothelial_Effect->Symptom This compound This compound Injection (Subcutaneous) B2_Receptor Bradykinin B2 Receptor This compound->B2_Receptor Competitive Antagonist B2_Receptor->Endothelial_Effect

Frequently Asked Questions for Researchers

What defines a "breakthrough" HAE attack in a clinical context? In the IOS study, a breakthrough attack was defined as an HAE attack that occurred on a day when the patient was recorded as using long-term prophylaxis (LTP). This includes attacks that occurred on the same day that an LTP regimen was started or ended [1].

How is the effectiveness of a treatment for acute attacks measured in real-world studies like IOS? The IOS study measured several key outcomes to assess this compound's effectiveness [1]:

  • Time to treatment: The time from attack onset to the first this compound injection.
  • Time to resolution: The time from the first this compound injection to the complete resolution of all symptoms.
  • Duration of attack: The total time from attack onset to complete resolution.
  • Treatment success rate: The proportion of attacks resolved with a single injection of this compound, without the need for rescue medication.

Are breakthrough attacks as severe as those in untreated patients? Yes, data from IOS indicates that breakthrough attacks can be severe. The proportion of attacks rated as "severe" or "very severe" was actually higher in patients on LTP (61.4%) compared to those not on LTP (53.3%) [1]. This underscores the need for effective on-demand therapy.

What are the key takeaways for clinical trial design from the IOS findings?

  • LTP does not eliminate the need for on-demand treatment: A significant portion (30%) of all attacks treated with this compound were breakthrough events [1]. Trial protocols must account for this.
  • Self-administration is feasible and common: Over three-quarters of this compound injections were self-administered, which should be considered when designing patient-centric studies and evaluating quality of life outcomes [1] [2].
  • Real-world effectiveness aligns with clinical trials: The high success rate of a single this compound injection (over 82%) in a real-world setting validates its efficacy for treating breakthrough attacks outside the controlled clinical trial environment [1] [2].

References

Icatibant Treatment Failure: Rescue Medication Protocols & Mechanisms

Author: Smolecule Technical Support Team. Date: February 2026

FAQ: What defines an icatibant treatment failure and what are the rescue options?

A treatment failure is typically defined as inadequate or no symptom relief after a single 30 mg subcutaneous dose of this compound, with symptoms either worsening or failing to improve. The established rescue protocols are:

  • Re-administration of this compound: A second 30 mg subcutaneous dose can be administered if no improvement occurs or if symptoms worsen, with a minimum interval of 6 hours between doses [1] [2].
  • Alternative Rescue Medication: Use of a medication with a different mechanism of action, primarily plasma-derived C1-INH (e.g., Berinert) [1].

Mechanism of Action & Potential Causes of Failure

This compound is a competitive antagonist at the bradykinin B2 receptor. It works by blocking the binding of excess bradykinin, the key mediator of swelling in HAE attacks [3] [2]. Potential reasons for a suboptimal response can include:

  • Overwhelming Bradykinin Cascade: The initial bradykinin release may be so substantial that receptor blockade is insufficient.
  • Involvement of Other Pathways: While the B2 receptor is primary, other inflammatory mediators or pathways (e.g., the B1 receptor) might sustain the swelling in some cases [4].
  • Individual Patient Variability: Differences in attack severity, location, and individual pharmacokinetics can influence response time and efficacy.

The strategy behind the rescue options is to either re-apply the same specific blockade (second this compound dose) or to target the problem upstream by replenishing C1-INH, which inhibits the contact system to prevent further bradykinin production [4].

Supported Rescue Protocols from Clinical Trials

Evidence for the re-administration of this compound is supported by clinical trial data. The open-label extension (OLE) of the FAST-1 trial provided key insights into repeated dosing.

Table: Rescue Protocol Evidence from FAST-1 OLE Study
Protocol Aspect Clinical Evidence
Re-treatment Dose 30 mg subcutaneous injection, identical to the initial dose [1].
Re-treatment Interval A minimum of 6 hours was required between subsequent doses [1].
Efficacy Post-hoc analyses confirmed that the time to symptom relief was consistent across repeated this compound treatments for multiple attacks [1].
Sufficiency of a Single Dose A single injection was sufficient to treat 88.2% of all HAE attacks recorded in the OLE phase [1].
Rescue Medication Use Rescue medication (primarily C1-INH) was required in 5.3% of attacks treated with this compound in the OLE phase [1].

Alternative Acute HAE Treatments for Clinical Research Consideration

For research and development purposes, it is valuable to contextualize this compound within the broader landscape of acute HAE therapies. The following table summarizes other approved on-demand treatments, including a novel oral option.

Table: Approved On-Demand Treatments for HAE Attacks
Drug (Brand) Mechanism of Action Administration Key Efficacy Data (Time to Symptom Relief)
This compound (Firazyr) Bradykinin B2 receptor antagonist [3] Subcutaneous (Self-administered) Median time to onset of symptom relief: 1.0 - 2.0 hours for cutaneous/abdominal attacks [1]
C1-INH (Berinert) Replenishes functional C1-esterase inhibitor [5] Intravenous (Self-administered) N/A
Recombinant C1-INH (Ruconest) Replenishes functional C1-esterase inhibitor [5] Intravenous (Self-administered) N/A
Ecallantide (Kalbitor) Plasma kallikrein inhibitor [5] [4] Subcutaneous (HCP-administered) N/A
Sebetralstat (Ekterly) Plasma kallikrein inhibitor [5] Oral (Self-administered) Median time to symptom relief: 1.61 hours (300 mg) and 1.79 hours (600 mg) [5]

> Note on Sebetralstat: This is a newly approved (2025) oral on-demand therapy. Its novel administration route and mechanism offer a significant alternative for acute attack management [5].

Experimental Pathway & Workflow Diagram

For laboratory and clinical researchers, the following workflow diagrams the pharmacological targets and clinical decision process for managing HAE attacks, including rescue scenarios.

HAE Attack Pharmacological Targets

HAE_Pharmacology HAE Attack Signaling & Pharmacological Targets Start Contact System Activation FXIIa Factor XIIa (FXIIa) Start->FXIIa Kallikrein Plasma Kallikrein FXIIa->Kallikrein Activates Prekallikrein Prekallikrein Prekallikrein->Kallikrein Bradykinin Bradykinin Kallikrein->Bradykinin Cleaves HMWK HMWK HMWK->Bradykinin B2_Receptor B2 Receptor Bradykinin->B2_Receptor Binds to Edema Vascular Leakage & Edema B2_Receptor->Edema Garadacimab Garadacimab (anti-FXIIa) Garadacimab->FXIIa Inhibits Donidalorsen Donidalorsen (PKK ASO) Donidalorsen->Prekallikrein Reduces C1INH_Therapy C1-INH, Ecallantide Sebetralstat C1INH_Therapy->Kallikrein Inhibits Icatibant_Therapy This compound (B2 Antagonist) Icatibant_Therapy->B2_Receptor Blocks

Clinical Management Workflow for Acute HAE Attacks

HAE_Clinical_Workflow Clinical Management Workflow for Acute HAE Attacks InitiateTx Initiate Acute Treatment (e.g., this compound 30 mg SC) AssessResponse Assess Patient Response InitiateTx->AssessResponse InadequateRelief Inadequate Symptom Relief or Worsening AssessResponse->InadequateRelief No AdequateRelief Adequate Symptom Relief AssessResponse->AdequateRelief Yes CheckTime Check Time Since Initial Dose InadequateRelief->CheckTime Wait Wait until ≥6 hours post-initial dose CheckTime->Wait <6 hours AdministerSecond Administer 2nd Dose This compound 30 mg SC CheckTime->AdministerSecond ≥6 hours Wait->AdministerSecond ConsiderRescue Consider Alternative Rescue Medication (e.g., C1-INH) AdministerSecond->ConsiderRescue If still no relief

References

icatibant and concomitant medication interactions

Author: Smolecule Technical Support Team. Date: February 2026

Drug Interactions Overview

The table below summarizes the known drug interactions for icatibant.

Interaction Level Description Examples of Interacting Drugs/Classes
Severe Highly clinically significant. Avoid combinations. None known. [1]
Serious axicabtagene ciloleucel, brexucabtagene autoleucel, ciltacabtagene autoleucel, idecabtagene vicleucel, lisocabtagene maraleucel, tisagenlecleucel [1]
Moderate Moderately clinically significant. Usually avoid combinations; use only under special circumstances. ACE inhibitors (e.g., benazepril, captopril, enalapril, fosinopril, moexipril, perindopril, quinapril, ramipril, trandolapril), isavuconazonium sulfate, ofatumumab SC, ozanimod, siponimod, ublituximab. [2] [1]
Minor Minimally clinically significant. None known. [1]

A key moderate interaction exists with Angiotensin-Converting Enzyme (ACE) inhibitors. This compound, a bradykinin B2 receptor antagonist, may attenuate the antihypertensive effect of ACE inhibitors. Furthermore, this compound is actually indicated as a treatment for ACE inhibitor-induced upper airway angioedema in clinical studies [1] [3] [4].

Mechanisms of Action & Interaction Pathways

This compound's interactions and effects are best understood through its primary and secondary receptor activities.

Primary Mechanism: Bradykinin B2 Receptor Antagonism

This compound is a selective and competitive antagonist of the bradykinin B2 receptor (B2R) [4]. In Hereditary Angioedema (HAE), a deficiency or dysfunction of the C1 esterase inhibitor (C1INH) leads to uncontrolled activation of the plasma kallikrein-kinin system. This results in excessive production of bradykinin, a potent inflammatory mediator that binds to B2R on endothelial cells, causing vasodilation, increased vascular permeability, and the localized swelling characteristic of HAE attacks [5] [4]. This compound blocks this binding, thereby preventing and reducing swelling.

The following diagram illustrates this primary pathway and the site of this compound's action:

firazyr_mechanism C1INH_Deficiency C1 Esterase Inhibitor (C1INH) Deficiency/Dysfunction Plasma_Kallikrein Uncontrolled Plasma Kallikrein Activity C1INH_Deficiency->Plasma_Kallikrein Bradykinin_Release Excessive Bradykinin Release Plasma_Kallikrein->Bradykinin_Release B2_Receptor Bradykinin B2 Receptor (on Endothelial Cells) Bradykinin_Release->B2_Receptor Binds to Effects Vasodilation & Increased Vascular Permeability B2_Receptor->Effects HAE_Attack HAE Attack (Localized Swelling) Effects->HAE_Attack This compound This compound This compound->B2_Receptor Competitive Antagonism

Secondary Mechanism: MRGPRX2 Receptor Agonism

A clinically significant secondary action of this compound is its role as an agonist of the Mas-related G protein-coupled receptor member X2 (MRGPRX2) on mast cells [6]. Activation of this receptor is responsible for the injection-site reactions (edema, itch, redness) commonly observed with this compound therapy [6].

Recent research indicates that in primary human skin mast cells, this compound acts as a balanced ligand for MRGPRX2, activating both G-protein signaling and the β-arrestin pathway. This leads to not only mast cell degranulation but also receptor internalization and desensitization [6]. This balanced agonist behavior is a key difference from its action in some laboratory mast cell lines, where it was previously thought to be a G-protein-biased ligand [6].

The diagram below outlines the signaling cascade triggered by this compound via MRGPRX2:

mrgprx2_signaling This compound This compound MRGPRX2 MRGPRX2 Receptor This compound->MRGPRX2 G_Proteins Gαi & Gαq Proteins MRGPRX2->G_Proteins Beta_Arrestins β-arrestin Pathway MRGPRX2->Beta_Arrestins Downstream_G Downstream Signaling G_Proteins->Downstream_G Downstream_B Receptor Regulation Beta_Arrestins->Downstream_B Degranulation Mast Cell Degranulation (Release of Histamine, Tryptase) Downstream_G->Degranulation Internalization Receptor Internalization & Desensitization Downstream_B->Internalization

Experimental Protocols & Key Considerations

For researchers investigating this compound, particularly its effects via the MRGPRX2 pathway, the following methodologies from recent studies can serve as a guide.

Assessing Mast Cell Degranulation via β-Hexosaminidase Release

This protocol is used to quantify mast cell degranulation in response to this compound [6].

  • Cell Sources: Primary human skin mast cells (isolated from foreskin) or the LAD2 mast cell line.
  • Stimulation:
    • Cells are challenged with a saturating concentration of this compound (e.g., 200 µg/mL) or a reference agonist like Substance P (60 µM) for 60 minutes in a PIPES-based buffer (PAG-CM).
  • Detection:
    • Post-stimulation, cell supernatants (SNs) are collected.
    • The pelleted cells are lysed (via freeze-thaw).
    • An aliquot of supernatant or cell lysate is mixed with an equal volume of 4-methyl umbelliferyl-n-acetyl-beta-D-glucosaminide solution (5 µM in citrate buffer, pH 4.5) and incubated for 60 minutes at 37°C.
    • The reaction is stopped with sodium carbonate buffer (pH 10.7).
    • Fluorescence intensity is measured (Ex/Em ~360/450 nm). The percentage of β-hexosaminidase release is calculated as: [SN / (SN + Lysate)] * 100.
  • Inhibitor Studies: To probe signaling pathways, cells can be pre-treated with inhibitors targeting Gi proteins (e.g., Pertussis toxin), calcium channels, Gq, PI3K, or JNK before stimulation [6].
Evaluating MRGPRX2 Internalization by Flow Cytometry

This method assesses receptor trafficking, a feature of balanced agonist activity [6].

  • After stimulation with this compound, cells are fixed, permeabilized, and stained with a fluorescently labeled antibody against MRGPRX2.
  • Receptor internalization is quantified by a reduction in cell surface MRGPRX2 signal using flow cytometry analysis.
Pharmacokinetic (PK) Parameters for Reference

The table below summarizes key PK data from clinical studies, which can inform experimental design and dosing regimens [7].

Parameter Single 30-mg Dose (Mean ± SD) Single 90-mg Dose (Mean ± SD)
C~max~ (Max Concentration) 979 ± 262 ng/mL 2,719 ± 666 ng/mL
T~max~ (Time to C~max~) < 1 hour < 1 hour
AUC (Total Exposure) 2,191 ± 565 h·ng/mL 6,736 ± 1,230 h·ng/mL
Elimination Half-life 1.48 ± 0.35 hours 2.00 ± 0.57 hours

Note: Subcutaneous administration exhibited dose-proportional PK with no appreciable accumulation upon repeated 30-mg doses given at 6-hour intervals [7].

Key Takeaways for Researchers

  • Critical Interaction: The most pharmacologically relevant interaction is with ACE inhibitors. This compound can counteract their antihypertensive effects and is used to treat the angioedema they can induce [1] [3].
  • Dual Receptor Activity: this compound's effects are mediated through two distinct receptors: its therapeutic effect via bradykinin B2 receptor antagonism and a common side effect (injection-site reactions) via MRGPRX2 agonism [6] [5] [4].
  • Cell Model Matters: The classification of this compound as a balanced (vs. biased) agonist for MRGPRX2 is dependent on the cell type. This highlights the importance of using physiologically relevant primary cells (e.g., skin mast cells) for studying its off-target effects, as transformed cell lines like LAD2 may not fully recapitulate the in vivo signaling profile [6].

References

reducing diagnostic delay for HAE treatment

Author: Smolecule Technical Support Team. Date: February 2026

Diagnostic Challenges & Research Gaps

For researchers and drug development professionals, understanding the specific points of failure in the HAE diagnostic journey is crucial for developing effective solutions. The table below outlines the primary challenges and the resulting unmet needs that your work can address.

Challenge Impact/Unmet Need
Rarity & Overlapping Symptoms: Presents similarly to more common conditions (e.g., histamine-mediated angioedema, urticaria), leading to misdiagnosis [1] [2]. Critical Need for Differential Diagnosis Tools: Accurate distinction is vital as HAE does not respond to antihistamines or corticosteroids [1] [2].
Lack of Physician Awareness: Particularly for HAE with normal C1-INH (HAE-nC1INH), where diagnostic delays are common [3]. Need for Educational Tools & Improved Diagnostic Suspicion: Integration of rare disease knowledge into clinical decision support systems is a key research area [4].
Complexity of HAE Subtypes: Includes Type I, II, and HAE-nC1INH linked to various genes (F12, PLG, ANGPT1, etc.), requiring different diagnostic approaches [3]. Requirement for Genotype-Guided Strategies: Treatment responses can vary by subtype, necessitating precise diagnosis for optimal management [1].
Psychological & Quality of Life Burden: The unpredictable nature of attacks causes significant anxiety and limits life participation [5] [3]. Patient-Centered Study Endpoints: Beyond attack frequency, metrics like quality of life and sense of control are critical for evaluating new therapies [5].
Access to Treatment Disparities: Even with effective therapies, global access remains a challenge [3]. Policy & Health Economics Research: Demonstrating the value of new therapies is essential for broader adoption and reimbursement [6].

Promising Research: Data-Driven Diagnosis

A recent study presented at the American Society of Human Genetics 2025 Annual Meeting demonstrates how computational methods can shorten the diagnostic odyssey. The research used electronic health record (EHR) data from 6,418 patients with confirmed rare diseases, including HAE, and 25,724 controls [4].

  • Methodology: Researchers mapped clinical descriptions of 7,411 rare diseases from the OMIM database into standardized EHR diagnostic codes (PheWAS codes). They framed the problem as a context-matching task between patient records and disease profiles, testing multiple machine learning classification models [4].
  • Key Quantitative Findings: The performance of this model is summarized in the table below.
Metric Performance
Overall Area Under the Receiver Operating Curve (AUROC) 0.85 (across all diseases) [4]
Precision Enhancement (Mean within-disease fold increase of AUPRC) 190x higher than expected [4]
Top-20 Accuracy 23% (correct disease identified in top 20 matches); 31% when similar diseases were grouped [4]
Top-10 Accuracy 20% (correct disease identified in top 10 matches); 27% when similar diseases were grouped [4]
Performance on Unseen Diseases Remained consistent for 107 diseases not present in the training data, demonstrating generalizability [4].

HAE Pathophysiology & Therapeutic Targets

The following diagram illustrates the kallikrein-kinin pathway, which is central to HAE attacks, and highlights the mechanisms of action for current and emerging therapies. This is critical for understanding drug targets and designing experimental protocols.

HAE_Pathway HAE Therapeutic Targets in the Kallikrein-Kinin Pathway cluster_0 Plasma cluster_1 Endothelial Cell cluster_therapies Therapeutic Interventions FXII Factor XII (FXII) FXIIa Activated FXII (FXIIa) FXII->FXIIa Activation PK Prekallikrein (PK) Kallikrein Plasma Kallikrein PK->Kallikrein Activation by FXIIa HK High-Molecular-Weight Kininogen (HK) Bradykinin Bradykinin HK->Bradykinin Cleavage by Kallikrein B2_Receptor Bradykinin B2 Receptor Bradykinin->B2_Receptor B2_Receptor_Int Bradykinin B2 Receptor B2_Receptor->B2_Receptor_Int Binding C1_INH C1-INH C1_INH->FXIIa Inhibition C1_INH->Kallikrein Inhibition KLKB1 KLKB1 Gene (Encodes Prekallikrein) KLKB1->PK Transcription Permeability Increased Vascular Permeability & Swelling B2_Receptor_Int->Permeability Signaling C1_INH_Therapy C1-INH Replacement (SC/IV) C1_INH_Therapy->C1_INH Kallikrein_Therapy Kallikrein Inhibitors (e.g., Ecallantide, Lanadelumab) Kallikrein_Therapy->Kallikrein B2_Therapy B2 Receptor Antagonists (e.g., Icatibant) B2_Therapy->B2_Receptor Gene_Therapy Gene Therapy (CRISPR) (e.g., NTLA-2002) Gene_Therapy->KLKB1 RNA_Therapy RNAi/SiRNA Therapies (e.g., ADX-324, BW-20805) RNA_Therapy->KLKB1

FAQs & Technical Insights for Researchers

  • Q: What are the key considerations for designing clinical trials for novel HAE prophylactics?

    • A: Beyond attack rate reduction, consider patient-centric endpoints. Research shows that the time to feeling "in control" after an attack is a critical metric. A survey found this time was twice as long for patients who treated attacks ≥1 hour after onset versus those who treated within an hour [5]. Furthermore, the psychological burden of unpredictable attacks and treatment anxiety are important factors in evaluating a therapy's true effectiveness [5].
  • Q: How should research approaches differ for HAE with normal C1-INH (HAE-nC1INH)?

    • A: HAE-nC1INH requires a genotype-guided approach. Real-world evidence indicates that therapeutic responses can vary significantly by molecular subtype [1]. For example, patients with HAE-FXII may benefit from hormonal management, while those with other subtypes (e.g., HAE-ANGPT1, HAE-UNK) show variable responses to tranexamic acid or lanadelumab [1]. This heterogeneity underscores the need for precise genetic diagnosis in study cohorts.
  • Q: What are the most promising emerging therapeutic modalities in HAE?

    • A: The pipeline is diverse. Key emerging therapies include:
      • Gene Editing: NTLA-2002, a one-time CRISPR/Cas9 therapy targeting the KLKB1 gene, has shown sustained attack reduction, though long-term safety is still under investigation [1] [3].
      • RNA-Targeted Agents: Donidalorsen (an antisense oligonucleotide) and ADX-324 (an siRNA) aim to reduce prekallikrein expression with extended dosing intervals (every 4-8 weeks) [1] [7].
      • Monoclonal Antibodies: Navenibart is a long-acting anti-plasma kallikrein antibody in Phase 3 trials (ALPHA-ORBIT) for prevention with 3- or 6-month dosing [7].
      • Oral Options: Deucrictibant, an oral B2 receptor antagonist, is being studied for both on-demand and once-daily prophylaxis (CHAPTER-3 trial) [1] [7].

Experimental Protocols & Workflows

To implement a data-driven diagnostic model like the one described [4], you can follow this general workflow:

  • Data Acquisition & Curation: Obtain a large-scale EHR dataset, including cases with molecularly confirmed rare disease diagnoses and matched controls. Ensure all data is de-identified and compliant with ethical standards.
  • Phenotype Mapping: Systematically map authoritative disease descriptions (e.g., from OMIM) into the standardized diagnostic code system (e.g., PheWAS codes) used in your EHR data. This creates a "reference profile" for each disease.
  • Feature Engineering: Create a patient-by-disease matrix where each data point represents the likelihood of a patient-disease pair match based on the coded phenotypes.
  • Model Training & Validation: Train multiple machine learning classifiers (e.g., logistic regression, random forests) to rank the potential diseases for each patient. Use k-fold cross-validation (e.g., 5-fold) to tune hyperparameters and select the best model based on metrics like Average Precision.
  • Performance Evaluation: Rigorously test the model on a held-out test set. Calculate AUROC, AUPRC, and top-N accuracy. Crucially, evaluate its performance on diseases not seen during training to assess generalizability.

References

Pharmacokinetics, Safety & Efficacy in Elderly Patients

Author: Smolecule Technical Support Team. Date: February 2026

The table below integrates quantitative data on patient characteristics, pharmacokinetics, safety, and efficacy from clinical trials and real-world observational studies.

Parameter Findings in Elderly Patients (≥65 years) Comparison with Younger Patients (<65 years) Data Source / Study
Systemic Exposure Increased exposure [1]. Not specified. Official Product Information [1]
Recommended Dosage No dose adjustment recommended [1]. No dose adjustment recommended. Official Product Information [1]

| Safety Profile | • Related AEs: 2.0% of patients • Related SAEs: None reported [2]. | • Related AEs: 2.7% of patients • Related SAEs: 3 events in 2 patients [2]. | Icatibant Outcome Survey (IOS) [3] [2] | | Common Adverse Reactions | Injection site reactions (very common), dizziness, nausea, rash, pyrexia (common) [1]. | Similar nature and frequency of AEs [4]. | Clinical Trials & IOS [4] [1] | | Efficacy (Median Time to Symptom Relief) | Real-world setting: ~3.5 hours to resolution after HCP administration [5]. | Real-world setting: Similar outcomes; clinical trials: ~8.0 hours to resolution [5] [6]. | this compound Outcome Survey (IOS) & Controlled Trials [5] [6] | | Patient Characteristics | • Later diagnosis (median age: 41.0 years) • Longer diagnostic delay (median: 23.9 years) • More comorbidities & concomitant medications [2]. | • Earlier diagnosis (median age: 19.4 years) • Shorter diagnostic delay (median: 4.8 years) [2]. | this compound Outcome Survey (IOS) [2] |

Detailed Experimental Protocols and Data Analysis

For researchers designing studies or troubleshooting, here are the methodologies from the key studies cited.

This compound Outcome Survey (IOS) - Real-World Safety Study
  • Study Design: International, prospective, observational drug registry (NCT01034969) [2].
  • Patient Population: 872 patients with C1-INH-HAE type I/II, including 100 elderly (≥65 yrs) and 772 younger patients (<65 yrs) as of Feb 2018 [3] [2].
  • Methodology: Data on this compound use (dosing, attack details) and safety (adverse events) were collected at baseline and follow-up visits. A post-hoc analysis compared the two age groups [2].
  • Analysis: Descriptive statistics. Differences between groups were evaluated using Wilcoxon test for continuous variables and Chi-square/Fisher's exact test for categorical variables [2].
Phase I Clinical Trial - Pharmacokinetics
  • Study Design: Phase I clinical trials in healthy volunteers [7].
  • Dosing: Single 30 mg or 90 mg subcutaneous doses, or three 30 mg doses at 6-hour intervals [7].
  • PK Analysis: Plasma concentration-time profiles were used to derive parameters like ( C_{max} ), ( AUC ), and elimination half-life [7].

Key Considerations for Clinical Practice & Research

  • Ischemic Heart Disease & Stroke: Theoretical concerns exist due to this compound's mechanism of action (B2 receptor antagonism). Exercise caution in patients with acute ischemic heart disease, unstable angina, or in the weeks following a stroke [1].
  • Laryngeal Attacks: Patients experiencing laryngeal attacks must seek immediate medical attention in a healthcare facility even after self-injection, due to the risk of airway obstruction [4] [1].
  • Self-Administration: The first dose should be administered under medical supervision. Patients and caregivers require proper training in subcutaneous injection technique [1].

Relationship Between Age, Exposure, and Clinical Outcomes

The following diagram synthesizes the documented relationships between patient age, pharmacokinetics, and clinical outcomes, based on the analyzed data.

Elderly Patient (≥65) Elderly Patient (≥65) Increased Systemic\nExposure Increased Systemic Exposure Elderly Patient (≥65)->Increased Systemic\nExposure  Leads to Consider Comorbidities\n(Ischemic Heart Dz, Stroke) Consider Comorbidities (Ischemic Heart Dz, Stroke) Elderly Patient (≥65)->Consider Comorbidities\n(Ischemic Heart Dz, Stroke)  Requires No Dose Adjustment\nRecommended No Dose Adjustment Recommended Increased Systemic\nExposure->No Dose Adjustment\nRecommended  Yet Safety Profile\nComparable to Younger Safety Profile Comparable to Younger Increased Systemic\nExposure->Safety Profile\nComparable to Younger  Despite

Essential Troubleshooting Guide for Professionals

  • Scenario: An elderly patient presents with reduced efficacy or unexpected side effects.
  • Action 1: Verify Comorbidities and Concomitant Medications. Elderly patients often have more comorbidities and take more medications. While no direct drug-drug interactions are known, polypharmacy requires careful review [2].
  • Action 2: Confirm Injection Technique. Ensure the patient or caregiver has been properly trained in subcutaneous administration, as incorrect technique could impact efficacy or cause local reactions [1].
  • Action 3: Review Attack Severity and Timing. Data shows that earlier treatment leads to faster resolution. If treatment was delayed, this could explain a perceived reduction in efficacy [5].

The collective evidence indicates that this compound is a well-tolerated and effective treatment for acute HAE attacks in the elderly population, with a safety profile that permits its use without dose modification.

References

icatibant patient adherence and training strategies

Author: Smolecule Technical Support Team. Date: February 2026

Icatibant in HAE Management

This compound is a selective bradykinin B2 receptor antagonist used to treat acute HAE attacks in adults [1] [2]. It works by blocking the binding of bradykinin, a key chemical that causes swelling, inflammation, and pain during an HAE attack [3] [2] [4].

Key Product and Dosing Information

  • Brand Name: FIRAZYR [4].
  • Standard Dose: 30 mg subcutaneous injection [1] [2] [4].
  • Dosing Regimen: A single dose is usually effective. If symptoms persist or recur, additional doses may be administered at least 6 hours apart, with a maximum of 3 doses in 24 hours [5] [6] [2].

Adherence Challenges and Quantitative Insights

Despite guidelines recommending immediate treatment for all HAE attacks, real-world adherence is suboptimal [7]. A 2025 survey of 107 US patients with HAE provides quantitative insights into these adherence challenges.

Table: Patient Adherence to On-Demand HAE Treatment (2025 Survey Data)

Adherence Metric Finding Implication for Research
Overall Treatment Rate 57% of respondents did not treat all HAE attacks [7] High rate of untreated attacks indicates significant unmet need and non-compliance.
Immediate Treatment Only 14% treated all attacks immediately (within 30 min) [7] Majority of patients delay therapy, contrary to guideline recommendations.
Mean Time to Treatment 2.4 hours from attack recognition [7] Delays can lead to more severe attacks and longer recovery.
Attack Recurrence 32.7% experienced attack return after initial treatment [7] Recurrence is common and may be linked to delayed initial treatment.

Table: Reasons for Treatment Delay and Non-Compliance

Category Specific Reasons Cited by Patients
Perceptions & Beliefs Waiting to see if attack would worsen; believing attack was not severe enough [7].
Treatment Access Not carrying on-demand medication; medication not being available [7].
Treatment Experience Pain associated with administration [7].

This compound's Mechanism of Action

The following diagram illustrates the pathophysiology of HAE and this compound's targeted mechanism of action within the kallikrein-kinin pathway.

G Start HAE Pathophysiology: C1-INH Deficiency/Dysfunction PK Plasma Kallikrein Activation Start->PK HK Cleavage of High-Molecular Weight Kininogen (HK) PK->HK Brady Excessive Bradykinin Production HK->Brady B2R Bradykinin B2 Receptor on Endothelial Cells Brady->B2R Effect Increased Vascular Permeability → HAE Attack (Swelling, Pain) B2R->Effect Drug This compound (Bradykinin B2 Receptor Antagonist) Drug->B2R Blocks

Experimental Protocols for Adherence Research

For researchers investigating adherence, survey methodology and clinical trial analysis provide robust frameworks.

Survey-Based Adherence Research

  • Objective: To understand patient behaviors, perspectives, and compliance with on-demand HAE treatment guidelines [7].
  • Methodology:
    • Recruitment: Partner with patient associations (e.g., US Hereditary Angioedema Association) to recruit eligible participants [7].
    • Data Collection: Use online surveys with multiple-choice, rank-order, and Likert-scale questions (e.g., 5-point agreement scale, 11-point anxiety scale) [7].
    • Analysis: Summarize continuous variables as means, medinals, and ranges; categorical variables as frequency distributions and percentages [7].

Clinical Trial Analysis of Repeated Use

  • Objective: To evaluate if this compound loses efficacy over multiple attacks [6].
  • Methodology: Analyze time to symptom reduction across consecutive attacks. One assessment of the first five this compound-treated attacks showed consistent median times to 50% reduction in symptom scores, indicating no loss of efficacy with repeated use [6].

Frequently Asked Questions for Technical Support

Q1: Does repeated this compound use lead to antibody formation and reduced efficacy?

  • A: In controlled trials, a very small number of patients tested positive for anti-icatibant antibodies, with most subsequent tests being negative. No association between antibody formation and reduced efficacy was observed, and no hypersensitivity reactions were reported [6] [2].

Q2: What is the real-world evidence for this compound's efficacy across multiple attacks?

  • A: Real-world data shows consistent performance. For the first five this compound-treated attacks, the median time to a 50% reduction in symptoms remained stable, and over 90% of attacks were resolved with a single dose [6] [2].

Q3: What are the most common adverse events, and how should injection site reactions be managed?

  • A: The most common adverse reaction is injection site reactions (e.g., redness, swelling, pain, itching), occurring in up to 97% of patients in clinical trials [1] [6] [2]. These are typically transient. Other reported side effects include fever, increased transaminases, dizziness, and rash [2]. Patient training should emphasize proper injection technique and site rotation to mitigate local reactions.

Q4: Are there any known drug interactions with this compound?

  • A: Formal interaction studies are limited. However, because this compound blocks bradykinin, it may theoretically enhance the blood pressure-lowering effect of Angiotensin-Converting Enzyme (ACE) inhibitors. Patients should inform their doctor of all medications they are taking [5] [2] [4].

Research Implications and Future Directions

The adherence data highlights a critical gap between treatment guidelines and real-world practice. For drug development professionals, this suggests that improving patient outcomes requires a dual focus: not only on developing effective drugs but also on creating strategies to overcome adherence barriers.

Future research should explore:

  • Interventions to address patient beliefs and improve early recognition of attacks.
  • Training enhancements and support tools to reduce anxiety and improve the injection experience.
  • Digital health solutions like reminders and attack trackers to facilitate immediate treatment [8].

References

Icatibant vs. C1INH Concentrates: Mechanism and Profile

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core characteristics of these two treatment classes based on current clinical guidelines and published literature [1] [2] [3].

Feature Icatibant C1 Esterase Inhibitor (C1INH) Concentrates
Mechanism of Action Bradykinin B2 receptor antagonist [2] Replaces deficient or dysfunctional C1 esterase inhibitor [1]

| Types / Formulations | Subcutaneous injection (e.g., Firazyr) [3] | - Plasma-derived (e.g., Berinert, Cinryze, Haegarda)

  • Recombinant human (rhC1INH; Ruconest) [4] [1] [3] | | Administration | Subcutaneous; can be self-administered [3] | Intravenous; can be self-administered (Note: Haegarda is subcutaneous for prophylaxis) [1] [3] | | Key Efficacy Measure | Median time to 50% symptom relief: 2.0 hours (FAST-3 trial) [2] | (Lack of a standardized, directly comparable efficacy endpoint across trials) | | Common Side Effects | Mild, transient injection-site reactions (∼90% of patients) [2] | Information not specified in search results |

Efficacy Data and Clinical Trial Designs

Formal indirect comparisons or head-to-head trials between this compound and C1INH are limited. A notable analysis in the search results compared an oral therapy (sebetralstat) with recombinant human C1INH (rhC1INH), but not with this compound [4] [3]. This highlights a challenge in comparing existing treatments: pivotal clinical trials for different drugs often used different study designs and endpoints, making direct or indirect comparisons difficult [5] [3].

  • This compound Trial Data: The phase 3 FAST-3 trial demonstrated a statistically significant reduction in the median time to 50% symptom improvement compared to placebo (2.0 hours vs. 19.8 hours) [2].
  • C1INH Trial Data: The trials for C1INH concentrates measured efficacy using endpoints like "time to beginning of symptom relief" [4] [3]. Without a unified endpoint, a simple quantitative comparison with this compound's "time to 50% symptom relief" is not statistically valid.

Visualizing the Mechanism of Action

The following diagram illustrates the distinct molecular targets of this compound and C1INH within the kallikrein-kinin pathway, which is central to HAE attacks [2].

G FXIIa Activated Factor XII (FXIIa) Kallikrein Plasma Kallikrein FXIIa->Kallikrein Bradykinin Bradykinin Kallikrein->Bradykinin Releases HK High-Molecular- Weight Kininogen (HK) B2Receptor Bradykinin B2 Receptor Bradykinin->B2Receptor Permeability Increased Vascular Permeability & Swelling B2Receptor->Permeability C1INH C1INH Concentrates C1INH->FXIIa Inhibits C1INH->Kallikrein Inhibits IcatibantNode This compound IcatibantNode->B2Receptor Antagonizes

Key Considerations for Researchers

When evaluating these treatment options for development or clinical guidance, consider these factors derived from the available information:

  • Target Different Pathway Points: C1INH concentrates work upstream by inhibiting multiple enzymes (FXIIa and kallikrein), while this compound works downstream by blocking the bradykinin receptor [2]. This fundamental difference may influence individual patient response.
  • Trial Design Evolution: Earlier trials often restricted treatment based on attack location or severity, while modern guidelines recommend treating all attacks early [5]. This impacts the interpretation of historical efficacy data across different trials.
  • Administration Logistics: The subcutaneous route of this compound may offer convenience over the intravenous administration of most C1INH concentrates for on-demand use [3], a factor influencing patient preference and adherence.

References

icatibant comparative safety profile other HAE treatments

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Profile of HAE Treatments

Drug (Generic) Brand Name Indication Common Adverse Reactions Serious Safety Risks Administration
Icatibant [1] [2] Firazyr Acute Injection site reactions (≥90%) [2] Not widely reported; post-marketing experience includes urticaria [1] Subcutaneous; Self-administered [3]
Ecallantide [2] Kalbitor Acute Headache, nausea, fatigue [2] Anaphylaxis (~5% of patients); must be administered by a healthcare professional [2] Subcutaneous; HCP-administered only [4] [2]
C1-INH (pd, IV) [5] Berinert Acute Not specified in sources Not specified in sources Intravenous; Self-administered
C1-INH (rh, IV) [6] Ruconest Acute Not specified in sources Hypersensitivity in patients with rabbit allergy [6] Intravenous; Self-administered
Lanadelumab [4] Takhzyro Prophylaxis Injection site reactions, headache [4] Not specified in sources Subcutaneous; Self-administered
Berotralstat [4] Orladeyo Prophylaxis Gastrointestinal symptoms [4] Not specified in sources Oral; Self-administered
Attenuated Androgens [4] [7] Danazol (generic) Prophylaxis (Off-label) Significant side effects: liver toxicity, lipid abnormalities, masculinization, weight gain [4] [7] Long-term organ damage [4] [7] Oral; Self-administered

Mechanism of Action and Safety Implications

The safety profiles of HAE treatments are closely linked to their distinct molecular targets within the kallikrein-kinin pathway, which is central to HAE attacks [8]. This compound's targeted mechanism contributes to its favorable safety characteristics.

HAE_Pathway HAE Kallikrein-Kinin Pathway and Drug Targets FXII FXII FXIIa FXIIa FXII->FXIIa Activation Kallikrein Kallikrein FXIIa->Kallikrein Kallikrein->FXIIa Positive Feedback Prekallikrein Prekallikrein Prekallikrein->Kallikrein Activation (FXIIa) HMWK HMWK Bradykinin Bradykinin HMWK->Bradykinin Cleavage (Kallikrein) B2_Receptor B2_Receptor Bradykinin->B2_Receptor Binding Swelling Swelling B2_Receptor->Swelling Causes Vascular Permeability C1_INH C1-INH (Deficient/Dysfunctional in HAE) C1_INH->FXIIa Inhibits C1_INH->Kallikrein Inhibits Drug_Garadacimab Garadacimab (anti-FXIIa) Drug_Garadacimab->FXIIa Blocks Drug_Kallikrein_Inh Kallikrein Inhibitors (Ecallantide, Lanadelumab, Berotralstat) Drug_Kallikrein_Inh->Kallikrein Blocks Drug_this compound This compound (B2 Receptor Antagonist) Drug_this compound->B2_Receptor Blocks Drug_C1_INH_Replace C1-INH Replacements (Berinert, Cinryze, Ruconest) Drug_C1_INH_Replace->C1_INH Replenishes

  • This compound's Targeted Action: As a bradykinin B2 receptor antagonist, this compound works at the very end of the pathway, directly blocking the receptor that bradykinin binds to cause swelling [8]. This highly specific action limits its side effects primarily to the injection site [1].
  • Contrast with Other Mechanisms:
    • Kallikrein Inhibitors (e.g., Ecallantide): As foreign proteins, they carry a risk of immunogenic reactions like anaphylaxis [2].
    • C1-INH Replacements: These are human plasma-derived or recombinant, with the recombinant form (Ruconest) contraindicated in those with rabbit allergy due to its production method [6].
    • Attenuated Androgens: These older, non-specific systemic agents have a wide range of off-target hormonal and metabolic side effects, making them less favorable [4] [7].

Experimental Data and Clinical Evidence

The safety profiles in the table are supported by data from pivotal clinical trials and post-marketing surveillance.

  • This compound Clinical Trials: The safety of this compound was established in controlled clinical trials involving 223 patients. The most frequently reported adverse reactions were injection site reactions, which were generally mild and transient. Other noted reactions included rash, nausea, and headache [1]. The FAST-3 trial confirmed its efficacy with a median time to symptom improvement of 2.0 hours and a favorable safety profile [2].
  • Post-Marketing Data: For this compound, post-approval experience has identified urticaria as an adverse reaction, reported voluntarily from a population of uncertain size [1]. In contrast, post-marketing data for ecallantide underscores the black box warning for anaphylaxis, necessitating administration by a healthcare professional [2].
  • Newer Agents (2025 Approvals): Phase 3 trials for recently approved drugs like garadacimab, donidalorsen, and sebetralstat have shown promising safety and efficacy in their clinical trials, supporting their regulatory approval [4].

Key Considerations for Researchers

  • Immunogenicity: Across clinical trials, a very small number of patients (4 out of 223) tested positive for anti-icatibant antibodies. These were transient in most cases, and no associated loss of efficacy or hypersensitivity reactions were observed [1]. This is a key differentiator from ecallantide.
  • Self-Administration: this compound is approved for self-administration, and studies have confirmed that its safety profile in this setting is consistent with healthcare professional administration [1]. This greatly enhances patient autonomy without introducing new safety concerns.
  • Comparative Safety in Context: this compound's primary drawback is a high frequency of injection site reactions. However, when weighed against risks like anaphylaxis (ecallantide) or systemic organ damage (androgens), its safety profile is often considered more manageable for both acute treatment and self-administration [1] [2].

References

cost effectiveness analysis icatibant versus ecallantide

Author: Smolecule Technical Support Team. Date: February 2026

Cost-Effectiveness & Efficacy Profile

Feature Icatibant Ecallantide
Mechanism of Action Bradykinin B2 receptor antagonist [1] [2] [3] Plasma kallikrein inhibitor [4] [2] [3]
Cost per Attack (Base Case) $14,806 [5] $21,068 [5]
Calculated Effectiveness (Utility per Attack) 0.765 [5] 0.792 [5]
Cost per QALY $488,349 [5] $689,773 [5]
Redosing Rate 29% (range 7%-44%) [5] 12% (range 6%-18%) [5]
Administration Subcutaneous; Self-administered [5] [1] [2] Subcutaneous; Must be administered by a healthcare professional [5] [4] [2]
Median Time to Symptom Improvement 2.0 hours [2] Significant improvement at 4 hours vs. placebo [4] [2]

Experimental Data & Key Drivers

The comparative data primarily comes from cost-effectiveness models that synthesize outcomes from separate clinical trials and real-world parameters. Here are the methodologies and key findings from the pivotal studies for each drug.

This compound Clinical Evidence
  • Pivotal Trial: The FAST-3 trial was a randomized, double-blind, placebo-controlled Phase III study [2].
  • Primary Endpoint: The median time to 50% symptom improvement was significantly faster with this compound (2.0 hours) compared to placebo (19.8 hours) [2].
  • Redosing: A large proportion of attacks (88-97%) resolve with a single 30 mg subcutaneous dose. The model uses a base redosing rate of 29%, though literature reports a wide range of up to 44% [5] [2].
  • Safety: The most common adverse reaction is a transient, mild-to-moderate injection site reaction (e.g., pain, swelling, erythema), reported by the majority of patients (up to 90%) and typically resolving within hours [1] [2].
Ecallantide Clinical Evidence
  • Pivotal Trials: The EDEMA3 and EDEMA4 trials were randomized, double-blind, placebo-controlled, multicenter Phase III studies [4] [2].
  • Primary Endpoint: Patients treated with a 30 mg subcutaneous dose showed statistically significant improvement in symptoms at 4 hours compared to placebo, as measured by a composite Treatment Outcome Score [4] [2].
  • Redosing: The model uses a base redosing rate of 12% [5].
  • Safety: Ecallantide carries a black box warning for the risk of anaphylaxis, with an incidence of approximately 5% in clinical trials. Consequently, it must be administered by a healthcare professional in a setting equipped to manage this risk [4] [2].

Critical Factors in Cost-Effectiveness

The higher cost-effectiveness of this compound over ecallantide is driven by several interconnected factors beyond the drug's price tag, as identified in decision-tree models [5] [6]:

  • Redosing Rate: This is a primary driver of cost variability. This compound's higher modeled redosing rate (29%) compared to ecallantide (12%) increases its per-attack drug cost [5] [6].
  • Administration Setting: This is likely the most significant differentiator. Ecallantide's requirement for administration by a healthcare professional incurs substantial additional costs (e.g., clinic visits, emergency department fees) that are baked into the model. In contrast, this compound's suitability for self-administration avoids these costs and is more convenient for patients [5].
  • Hospitalization Risk: The models incorporate a lower risk of hospitalization when treatment is self-administered (3.6%) versus administered by a healthcare provider (22.8%). Since this compound is typically self-administered, it benefits from this lower associated cost and risk [5].

Mechanism of Action Workflow

The following diagram illustrates the distinct molecular targets of this compound and ecallantide within the kallikrein-kinin pathway, which is dysregulated in HAE.

HAE_Pathway Hereditary Angioedema: Drug Mechanisms of Action C1_INH_Deficiency C1-INH Deficiency FXIIa Activated Factor XII (FXIIa) C1_INH_Deficiency->FXIIa Unchecked Kallikrein Plasma Kallikrein FXIIa->Kallikrein Prekallikrein Prekallikrein Prekallikrein->Kallikrein Activation Bradykinin Bradykinin Kallikrein->Bradykinin Generates HMWK High-Molecular-Weight Kininogen (HMWK) B2_Receptor Bradykinin B2 Receptor Bradykinin->B2_Receptor Binds Response Vascular Permeability & Edema B2_Receptor->Response Ecallantide Ecallantide Ecallantide->Kallikrein  Inhibits This compound This compound This compound->B2_Receptor  Antagonizes

  • This compound demonstrates a more favorable cost-effectiveness profile in modeled analyses, largely due to its ability to be self-administered, which avoids high healthcare facility costs despite its potentially higher redosing rate.
  • Ecallantide shows strong efficacy but is hampered by its black box warning and mandatory HCP administration, which significantly increases the total cost per attack and reduces its cost-effectiveness in models.
  • The choice in practice may involve trade-offs between economic modeling, specific patient needs, and clinical judgment regarding administration and safety.

References

Long-Term Safety and Registry Data at a Glance

Author: Smolecule Technical Support Team. Date: February 2026

Aspect Summary Data
Registry Name Icatibant Outcome Survey (IOS) [1] [2]
Study Period July 2009 - May 2024 [2]
Design International, prospective, observational registry [1] [2]
Patient Population 557 patients with various types of angioedema [1]
Total Icatiant-Treated Attacks 3025 attacks [1]
Total Patient-Years of Follow-up 1655.2 patient-years [1]
Patients with No Adverse Events (AEs) 438 patients (78.6%) [1]
Patients with Treatment-Related AEs 17 patients (3.1%) [1]
Serious AEs (SAEs) Related to Icatiant 3 events in 2 patients [1]

Detailed Safety Profile

The table below breaks down the specific adverse events reported during the study period, offering a detailed view of this compound's safety in a real-world setting [1].

Safety Parameter Findings
Most Common AEs (by System) Gastrointestinal disorders (19.6%), general disorders and administration site conditions (13.8%), infections and infestations (11.1%) [1].
Treatment-Related AEs 43 events in 17 patients. Most common: general disorders and administration site conditions (53.5%, e.g., injection site reactions), gastrointestinal disorders (11.6%), decreased blood pressure (11.6%) [1].
Serious AEs (SAEs) 143 SAEs occurred in 59 (10.6%) patients. Only 3 events (drug inefficacy, gastritis, reflux esophagitis) in 2 patients were considered related to this compound [1].
Special Populations No SAEs related to this compound occurred in patients with cardiovascular disease, nor in those using this compound at a frequency above label guidelines [1].

Experimental Protocol of the IOS Registry

The data presented above were generated through a consistent methodological framework designed to capture real-world evidence.

  • Objective: To monitor the long-term safety and effectiveness of this compound for acute angioedema attacks in a routine clinical practice setting [1] [2].
  • Patient Eligibility: Patients were eligible if they were currently receiving or were candidates for this compound. The registry included patients with HAE type I/II, HAE with normal C1-INH, ACE inhibitor-induced angioedema, idiopathic angioedema, and acquired angioedema [1] [2].
  • Data Collection: Physicians completed electronic case report forms during patients' routine follow-up visits, which were recommended every 6 months. Data collected included patient demographics, disease characteristics, this compound use, and details of any adverse events [1].
  • Ethical Conduct: The IOS registry was conducted in accordance with the Declaration of Helsinki and Good Clinical Practice guidelines. Approval was obtained from local ethics committees and health authorities at all participating sites, and all patients provided written informed consent [1] [3].
  • Adverse Event Monitoring: AEs were categorized using the Medical Dictionary for Regulatory Activities (MedDRA) system organ classification. The relationship of AEs to this compound treatment (e.g., "possibly related," "probably related") was determined by the reporting physicians [1].

IOS Registry Safety Assessment Workflow

The following diagram illustrates the pathway of safety data collection and analysis in the IOS registry, from patient enrollment through to safety outcome evaluation.

start Patient Enrollment in IOS Registry demo Collect Demographic & Baseline Disease Data start->demo process process decision decision doc doc end end treat This compound Treatment for Acute Attacks demo->treat ae_report Adverse Event (AE) Reporting & Documentation treat->ae_report During Follow-up ae_assess Physician Assessment: AE Relationship to Treatment ae_report->ae_assess meddra Categorize AEs using MedDRA System Organ Class ae_assess->meddra analyze Data Analysis: AE Incidence & Severity meddra->analyze safety_out Safety Outcome Evaluation analyze->safety_out

Key Takeaways for Researchers

  • Robust Real-World Evidence: The IOS provides extensive long-term data supporting this compound's safety profile over nearly a decade and across thousands of attacks [1].
  • Low Treatment-Related AE Rate: The data indicates a low incidence of AEs attributed to this compound, with most being injection site reactions [1].
  • Registry Data vs. Clinical Trials: This data reflects outcomes in a heterogeneous patient population under real-world conditions, complementing the controlled environment of clinical trials [1].

References

Icatibant Treatment Outcomes by Attack Severity

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key effectiveness data from the Icatibant Outcome Survey (IOS), an ongoing observational study. This data reflects real-world use of this compound for treating acute Hereditary Angioedema with C1 inhibitor deficiency (C1-INH-HAE) attacks [1] [2] [3].

Outcome Measure Findings from the Real-World Registry (IOS) Notes / Subgroup Analysis
Overall Effectiveness Effective for the majority of HAE attacks; one dose was sufficient for most attacks [3]. Effectiveness in a real-world setting is comparable to efficacy demonstrated in controlled clinical trials [3].
Time to Treatment (TTT) Median TTT varied significantly by country (e.g., 0.0 hours in Germany vs. 4.4 hours in France) [1]. Earlier treatment is strongly associated with faster resolution and shorter total attack duration [3].
Time to Resolution (TTR) Median TTR showed cross-country variation: 3.0 hours in German patients vs. 12.0 hours in French patients [1]. German patients, who treated attacks significantly earlier, also had markedly shorter TTR [2].
Attack Duration Median attack duration was shorter with earlier treatment: 4.3 hours in Germany vs. 18.5 hours in France [1] [2]. The duration encompasses the time from symptom onset to full resolution.
Attack Severity A significantly lower proportion of attacks were reported as severe/very severe in Germany (38.7%) compared to other countries (57.5%) [2]. Suggests a potential link between very early treatment and the mitigation of attack severity.
Single-Injection Success 97.1% of attacks in German patients were treated with one injection, a significantly higher proportion than the 91.6% in other countries [2]. The need for a second injection was uncommon.

Key Experimental Protocols from Cited Studies

The findings in the summary tables are supported by several studies with distinct methodologies.

  • Study 1: The this compound Outcome Survey (IOS) [1] [2] [3]

    • Objective: To monitor the long-term safety and effectiveness of this compound for acute HAE attacks in a real-world setting.
    • Design: International, prospective, observational study (NCT01034969).
    • Patients: Adults with a laboratory-confirmed diagnosis of HAE types I or II who were receiving or were candidates for this compound treatment.
    • Data Collection: Physicians recorded data via electronic forms during routine patient visits. Data on attack frequency, severity, and treatment outcomes (time to treatment, time to resolution, attack duration) were collected prospectively, and retrospective data from the 12 months before enrollment were also included.
    • Analysis: Descriptive and statistical analyses (e.g., mixed-model analysis of repeated measures) were used to compare outcomes across different countries and patient subgroups.
  • Study 2: Safety and Efficacy of this compound Self-Administration [4]

    • Objective: To evaluate the feasibility, efficacy, and safety of this compound self-administration by patients.
    • Design: Open-label, non-comparative, prospective study.
    • Patients: Adults with HAE (types I, II, or III) who had previously received at least one HCP-administered this compound injection.
    • Intervention: Patients were trained to self-administer a single 30 mg dose of this compound subcutaneously. They were provided with syringes for future attacks.
    • Outcomes: Patients recorded the time of attack onset, injection, first symptom improvement, and complete resolution. They also reported on the use of rescue medication and any adverse events (notably injection site reactions).

This compound's Mechanism of Action and Associated Signaling

The diagram below illustrates this compound's primary therapeutic mechanism and a recently discovered secondary pathway that explains its common side effects. This compound is a selective competitive antagonist of the bradykinin B2 receptor, which is the primary driver of edema in HAE attacks [1] [4]. A 2025 study also identified that this compound acts as a balanced ligand for the MRGPRX2 receptor on human skin mast cells, triggering degranulation and leading to injection site reactions [5] [6].

This compound Molecular Mechanisms (2025) cluster_primary Primary Therapeutic Action cluster_secondary Secondary Side Effect Pathway (MRGPRX2) B2R Bradykinin B2 Receptor Edema Prevention of HAE Attack Edema B2R->Edema Blocked Pathway This compound This compound This compound->B2R Antagonism MRGPRX2 MRGPRX2 Receptor This compound->MRGPRX2 Balanced Agonism GProt G-Protein Pathway MRGPRX2->GProt Gi, Gq protein activation Arrestin β-arrestin Pathway MRGPRX2->Arrestin β-arrestin recruitment Degranulation Mast Cell Degranulation GProt->Degranulation Internalization Receptor Internalization Arrestin->Internalization ISR Injection Site Reaction Degranulation->ISR Injection Site Reaction (Itch, Edema)

Key Insights for Research and Development

  • Self-Administration is a Key Factor: Real-world data consistently shows that training patients to self-administer this compound facilitates earlier treatment, which is directly linked to dramatically improved outcomes, including faster resolution, shorter attack duration, and potentially less severe attacks [1] [4] [3].
  • Consider Cell-Specific Mechanisms: The finding that this compound acts as a balanced ligand for MRGPRX2 in primary human skin mast cells (triggering both G-protein and β-arrestin pathways), in contrast to its behavior in cell lines, highlights the importance of using physiologically relevant cell models in preclinical research [5] [6].

References

icatibant versus tranexamic acid for acute attacks

Author: Smolecule Technical Support Team. Date: February 2026

Detailed Mechanisms of Action and Pathways

The fundamental difference lies in their targets within the HAE pathophysiology. Icatibant acts directly on the disease's final pathway, while tranexamic acid exerts a weaker, indirect effect upstream.

G cluster_0 HAE Pathophysiology FactorXII Activated Factor XII Prekallikrein Prekallikrein FactorXII->Prekallikrein Kallikrein Kallikrein Prekallikrein->Kallikrein Bradykinin Bradykinin Kallikrein->Bradykinin Releases Kininogen High-Molecular-Weight Kininogen B2Receptor B2 Receptor Bradykinin->B2Receptor Edema Vascular Permeability & Edema B2Receptor->Edema TXA Tranexamic Acid (Antifibrinolytic) Plasmin Plasmin TXA->Plasmin Inhibits Activation This compound This compound (B2 Receptor Antagonist) This compound->B2Receptor Competitively Blocks C1INH_Consumption C1-INH Consumption Plasmin->C1INH_Consumption Consumes C1INH_Consumption->Kallikrein Dysregulates

Diagram Title: HAE Drug Target Pathways

Experimental Data and Clinical Evidence

The superiority of this compound for acute attacks is grounded in robust clinical trial data, whereas evidence for TXA is older and supportive only for prophylaxis.

Trial / Evidence This compound Tranexamic Acid
Key Trial Name/Type FAST-1, FAST-2, FAST-3 (Phase III) [1] [2] Systematic Review of Prophylaxis [3]
Intervention & Dose 30 mg subcutaneous vs. placebo or active comparator [4] [1] Oral TXA vs. placebo (various doses) [3]
Primary Efficacy Outcome Median Time to Symptom Relief: ~2.0 - 2.5 hours (FAST-3) [5] Reduction in HAE attack frequency vs. placebo [3]
Key Secondary Outcomes Patient-reported relief; ~90% of attacks required only one injection [1] Improved quality of life in menorrhagia studies (indirect) [3]

Safety and Tolerability Profiles

Safety considerations differ significantly due to their distinct mechanisms.

  • This compound: The most common adverse reactions are injection site reactions (e.g., redness, swelling, pain, itching), occurring in over 90% of patients. These are transient and self-resolving [4] [1]. Due to its mechanism, there is a theoretical risk of worsening cardiac function in patients with acute ischemic heart disease or unstable angina, and caution is advised in the weeks following a stroke [4].

  • Tranexamic Acid: Concerns with TXA primarily involve its pro-thrombotic potential, as it prevents clot breakdown. While large trials in trauma and surgery have not shown a consistent increase in thrombotic events, the HALT-IT trial in GI bleeding did find a higher rate of venous thromboembolism [6]. Another significant risk is seizures, particularly with high IV doses used in cardiac surgery, due to TXA's antagonism of GABA and glycine receptors in the central nervous system [6] [7].

Key Takeaways for Clinical and Research Context

  • This compound is a targeted, on-demand treatment for acute HAE attacks. It acts rapidly by directly blocking the bradykinin B2 receptor, the final step in the pathway that causes swelling [1] [2].
  • Tranexamic Acid is a non-specific, prophylactic agent. Its use in HAE is off-label and based on older evidence. It may reduce attack frequency but is not considered effective for treating an acute attack once it has started [3] [1].
  • The treatment landscape is evolving. Newer therapies with novel mechanisms, such as Factor XIIa inhibitors (garadacimab) and oral kallikrein inhibitors (sebetralstat), were approved in 2025, offering more options for prophylaxis and acute treatment [5].

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

-6.4

Hydrogen Bond Acceptor Count

18

Hydrogen Bond Donor Count

15

Exact Mass

1303.66079514 g/mol

Monoisotopic Mass

1303.66079514 g/mol

Boiling Point

N/A

Heavy Atom Count

92

Application

Approved for use in acute attacks of hereditary angioedema (HAE). Investigated for use/treatment in angioedema, liver disease, and burns and burn infections.

Appearance

Solid powder

Melting Point

N/A

Storage

-20°C

UNII

7PG89G35Q7

Sequence

D-Arg-Arg-Pro-Hyp-Gly-Thi-Ser-Tic-Oic-Arg

Related CAS

138614-30-9 (acetate)

Drug Indication

Icatibant is indicated for the treatment of acute attacks of hereditary angioedema (HAE) in adults 18 years of age and older.
FDA Label
Firazyr is indicated for symptomatic treatment of acute attacks of hereditary angioedema (HAE) in adults (with C1-esterase-inhibitor deficiency).
Icatibant Accord is indicated for symptomatic treatment of acute attacks of hereditary angioedema (HAE) in adults, adolescents and children aged 2 years and older, with C1 esterase inhibitor deficiency.
Treatment of ACE inhibitor-induced angioedema

Pharmacology

Icatibant is a potent, specific, competitive, and selective peptidomimetic bradykinin beta2-receptor antagonist (pA2 = 9.04). It has a modified peptide structure, and is the first bradykinin receptor antagonist to act on the guinea-pig trachea without demonstrating agonist effects. It also inhibits aminopeptidase N (Ki = 9.1 μM). If an IV dose of 0.4 and 0.8 mg/kg was infused over 4 hours, one may observe an inhibited response to bradykinin challenge for 6 - 8 hours following completion of infusion.

MeSH Pharmacological Classification

Anti-Inflammatory Agents, Non-Steroidal

ATC Code

B06AC02
B - Blood and blood forming organs
B06 - Other hematological agents
B06A - Other hematological agents
B06AC - Drugs used in hereditary angioedema
B06AC02 - Icatibant

Mechanism of Action

Icatibant is a competitive antagonist selective for the bradykinin B2 receptor, with an affinity similar to bradykinin. Hereditary angioedema is caused by an absence or dysfunction of C1-esterase-inhibitor, a key regulator of the Factor XII/kallikrein proteolytic cascade that leads to bradykinin production. Bradykinin is a vasodilator thought to be responsible for the characteristic HAE symptoms of localized swelling, inflammation, and pain. Icatibant inhibits bradykinin from binding to the B2 receptor, thereby treating the clinical symptoms of an acute, episodic attack of HAE.

Other CAS

130308-48-4

Absorption Distribution and Excretion

The absolute bioavailability of icatibant following a 30 mg subcutaneous dose is approximately 97%. Maximum plasma concentrations (Cmax) of 974 ± 280 ng/mL were reached when a single subcutaneous dose of 30 mg was administered. The AUC was 2165 ± 568 ng∙hr/mL. Icatibant did not accumulate following multiple doses. The pharmacokinetics of icatibant have been characterized in studies using both intravenous and subcutaneous administration to healthy subjects and patients. The pharmacokinetic profile of icatibant in patients with HAE is similar to that in healthy subjects. The absolute bioavailability of icatibant following a 30 mg subcutaneous dose is approximately 97%. Following subcutaneous administration of a single 30 mg dose of icatibant to healthy subjects (N=96), a mean (± standard deviation) maximum plasma concentration (Cmax) of 974 ± 280 ng/mL was observed after approximately 0.75 hours. The mean area under the concentration-time curve (AUC0-∞) after a single 30 mg dose was 2165 ± 568 ng·hr/mL, with no evidence of accumulation of icatibant following three 30 mg doses administered 6 hours apart.
Icatibant's inactive metabolites are primarily excreted in the urine, with less than 10% of the dose eliminated as unchanged drug.
Following subcutaneous administration, d volume of distribution at steady state (Vss) was 29.0 ± 8.7 L.
Following subcutaneous administration, plasma clearance was 245 ± 58 mL/min.

Metabolism Metabolites

Icatibant is metabolized by proteolytic enzymes into inactive metabolites. The cytochrome P450 enzyme system is not involved with the metabolism of icatibant.

Wikipedia

Icatibant

Biological Half Life

Following subcutaneous administration, mean elimination half-life was 1.4 ± 0.4 hours.

Use Classification

Human drugs -> Cardiac therapy -> Human pharmacotherapeutic group -> EMA Drug Category
Human drugs -> Other hematological agents -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> EU pediatric investigation plans

Dates

Last modified: 08-15-2023
Cockcroft JR, Chowienczyk PJ, Brett SE, Bender N, Ritter JM: Inhibition of bradykinin-induced vasodilation in human forearm vasculature by icatibant, a potent B2-receptor antagonist. Br J Clin Pharmacol. 1994 Oct;38(4):317-21. [PMID:7833220]
Bork K, Frank J, Grundt B, Schlattmann P, Nussberger J, Kreuz W: Treatment of acute edema attacks in hereditary angioedema with a bradykinin receptor-2 antagonist (Icatibant). J Allergy Clin Immunol. 2007 Jun;119(6):1497-503. Epub 2007 Apr 5. [PMID:17418383]
FDA Approved Drug Products: FIRAZYR (icatibant) injection

Explore Compound Types